Niraparib metabolite M1
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQHGRLURKGIFL-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476777-06-6 | |
| Record name | 2H-Indazole-7-carboxylic acid, 2-(4-(3S)-3-piperidinylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476777066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-INDAZOLE-7-CARBOXYLIC ACID, 2-(4-(3S)-3-PIPERIDINYLPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXM824C9GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Structural Elucidation of M1, a Major Metabolite of Niraparib
An In-depth Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, structural characterization, and metabolic significance of M1, the primary metabolite of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. The information presented herein is intended for researchers, scientists, and professionals involved in drug metabolism, pharmacokinetics, and medicinal chemistry. This document details the experimental methodologies employed in the identification of M1, presents quantitative data on its formation and distribution, and illustrates the key metabolic and experimental processes.
Executive Summary
Niraparib is an orally administered PARP inhibitor approved for the treatment of various cancers. Its metabolism in humans is primarily driven by carboxylesterases and flavin-containing monooxygenase 3 (FMO3). The major circulating metabolite, designated as M1, is formed through FMO3-mediated oxidation of the piperidine (B6355638) ring of Niraparib. While M1 is the most abundant metabolite, it is considered to have minimal pharmacological activity compared to the parent drug. The characterization of M1 was a critical step in understanding the overall disposition and safety profile of Niraparib.
Discovery and Structural Identification of M1
The identification of M1 was accomplished through comprehensive studies involving the administration of radiolabeled Niraparib to human subjects, followed by extensive analysis of plasma, urine, and feces.
Initial Detection and Profiling
Initial metabolic profiling using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) of plasma samples from subjects who had received [¹⁴C]-labeled Niraparib revealed the presence of a significant metabolite, M1. This metabolite was found to be the most abundant circulating metabolic product.
Structural Elucidation
The precise chemical structure of M1 was determined using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. HR-MS analysis provided the accurate mass of M1, indicating the addition of an oxygen atom to the parent Niraparib molecule. Subsequent NMR studies confirmed that the oxidation occurred on the piperidine ring, leading to the formation of a C-oxide. This structural modification is consistent with the known activity of FMO enzymes.
Quantitative Analysis of M1
The distribution and abundance of M1 have been quantified in various biological matrices, providing a clear picture of its pharmacokinetic profile relative to Niraparib.
M1 in Human Plasma
The following table summarizes the mean pharmacokinetic parameters of M1 in human plasma following a single oral dose of 300 mg of [¹⁴C]-Niraparib.
| Parameter | Niraparib | M1 |
| Cmax (ng/mL) | 803 | 365 |
| AUC₀₋inf (ng·h/mL) | 35,400 | 28,100 |
| t½ (hours) | 48.5 | 57.1 |
| % of Total Radioactivity in Plasma | 37.1% | 29.3% |
Excretion Profile of M1
The table below details the percentage of the administered radioactive dose recovered as M1 in urine and feces over 21 days.
| Matrix | Niraparib | M1 |
| Urine (% of dose) | 10.7% | 19.2% |
| Feces (% of dose) | 31.6% | 7.0% |
| Total Excretion (% of dose) | 42.3% | 26.2% |
Experimental Protocols
The following sections provide a detailed description of the methodologies used in the characterization of M1.
Human Mass Balance Study
-
Study Design: A single oral dose of 300 mg of [¹⁴C]-Niraparib was administered to healthy male subjects.
-
Sample Collection: Blood, urine, and feces were collected at predetermined intervals for up to 21 days post-dose.
-
Sample Preparation:
-
Plasma: Proteins were precipitated using acetonitrile (B52724), followed by centrifugation. The supernatant was then analyzed.
-
Urine: Samples were directly analyzed or diluted as necessary.
-
Feces: Samples were homogenized with water and extracted with acetonitrile.
-
-
Analytical Method: High-performance liquid chromatography (HPLC) with radiochemical detection and mass spectrometry.
Metabolite Identification and Structural Elucidation
-
Chromatography:
-
System: Waters ACQUITY UPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
-
Mass Spectrometry:
-
System: High-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Full scan MS and data-dependent MS/MS acquisition.
-
-
NMR Spectroscopy:
-
Sample: M1 was isolated from pooled urine samples using preparative HPLC.
-
Analysis: ¹H and ¹³C NMR spectra were acquired to determine the precise location of the modification on the Niraparib structure.
-
Visualized Pathways and Workflows
The following diagrams illustrate the metabolic pathway of Niraparib to M1 and the general workflow for metabolite identification.
Caption: Metabolic conversion of Niraparib to its M1 metabolite via FMO3-mediated oxidation.
Caption: Workflow for the identification and structural elucidation of Niraparib metabolite M1.
Unveiling the Chemical Landscape of Niraparib Metabolite M1: A Technical Guide
For Immediate Release
Gaithersburg, MD – This technical guide provides a comprehensive overview of the chemical properties of Niraparib (B1663559) metabolite M1, a primary metabolic byproduct of the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding of this significant metabolite.
Executive Summary
Niraparib, a potent PARP inhibitor, undergoes significant metabolism in the body, primarily forming the inactive metabolite M1 through amide hydrolysis. Understanding the chemical and pharmacological characteristics of M1 is crucial for a complete safety and efficacy profile of Niraparib. This guide summarizes the known chemical properties of M1, details the experimental protocols for its analysis, and visualizes its metabolic formation and the signaling pathway of its parent compound.
Chemical and Physical Properties of Niraparib Metabolite M1
This compound, systematically named 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid, is the product of carboxylesterase-catalyzed hydrolysis of the amide group of Niraparib.[1][2] This biotransformation results in a molecule with distinct physicochemical properties compared to the parent drug. While Niraparib is an active PARP inhibitor, M1 is considered pharmacologically inactive.[1][2]
A summary of the key quantitative properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉N₃O₂ | [3] |
| Molecular Weight | 321.37 g/mol | [3][4][5] |
| CAS Number | 1476777-06-6 | [3] |
| LogP | 4.01 | [6] |
| pKa (Strongest Acidic) | 14.03 | [1] |
| pKa (Strongest Basic) | 10.08 | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (311.17 mM) | [3][4][5][7] |
| Terminal Half-life | ~78.4 hours | [8] |
Metabolic Pathway of Niraparib to M1
Niraparib is primarily metabolized in the liver by carboxylesterases, which hydrolyze the amide bond to form the carboxylic acid derivative, M1.[1][2] M1 is the major circulating metabolite of Niraparib.[1][2] Subsequently, M1 can undergo further phase II metabolism, primarily through glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), to form the M10 metabolite.[1][2] Other minor metabolic pathways for M1 include methylation, monooxygenation, and hydrogenation.[1][2]
Experimental Protocols
Quantification of this compound in Human Plasma
This section details a representative experimental protocol for the quantitative analysis of M1 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted and sensitive method.[9][10]
Objective: To determine the concentration of this compound in human plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled M1).
-
Perform protein precipitation by adding 400 µL of a mixture of acetonitrile (B52724) and methanol (B129727) (50:50, v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Inject an aliquot of the supernatant onto a C18 reverse-phase HPLC column (e.g., SunFire C18).[9]
-
Employ a gradient elution method with a mobile phase consisting of:
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water.[9]
-
Mobile Phase B: A mixture of formic acid, acetonitrile, and methanol (e.g., 0.1:50:50, v/v/v).[9]
-
-
The gradient should be optimized to achieve good separation of M1 from other plasma components and the parent drug, Niraparib.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.[9]
-
Monitor the transition of the protonated molecular ion of M1 to a specific product ion (Multiple Reaction Monitoring - MRM).
-
Similarly, monitor the MRM transition for the internal standard.
-
-
Quantification:
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of M1.
-
Calculate the concentration of M1 in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
PARP Inhibition Assay
To confirm the pharmacological inactivity of M1, a PARP inhibition assay can be performed. This assay measures the enzymatic activity of PARP1 in the presence of an inhibitor.
Objective: To assess the inhibitory effect of this compound on PARP1 enzymatic activity.
Methodology:
-
Assay Principle: A common format is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins by PARP1.
-
Materials:
-
Recombinant human PARP1 enzyme.
-
Histone-coated microplate.
-
Biotinylated NAD+.
-
Streptavidin-HRP conjugate.
-
Chemiluminescent or colorimetric substrate.
-
Niraparib (as a positive control).
-
This compound (test compound).
-
Vehicle control (e.g., DMSO).
-
-
Procedure:
-
Add the test compound (M1) and controls (Niraparib, vehicle) at various concentrations to the wells of the histone-coated plate.
-
Add the PARP1 enzyme to all wells except the blank.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate to allow for the PARP-catalyzed reaction to occur.
-
Wash the plate to remove unincorporated reagents.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the substrate and measure the resulting signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of PARP1 activity for each concentration of the test compound and control.
-
Determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) for Niraparib.
-
Confirm that M1 does not exhibit significant inhibition at relevant concentrations.
-
Signaling Pathway Context: PARP Inhibition
Niraparib exerts its therapeutic effect by inhibiting PARP enzymes, primarily PARP-1 and PARP-2. These enzymes play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal DNA double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality. As an inactive metabolite, M1 does not engage in this pathway.
Conclusion
This compound is the principal, inactive metabolite of Niraparib. Its chemical properties, characterized by the presence of a carboxylic acid group, distinguish it from the parent compound. The formation of M1 via amide hydrolysis is a key step in the metabolism of Niraparib. The analytical methods detailed in this guide provide a robust framework for its quantification, and the pathway diagrams offer a clear visualization of its metabolic and pharmacological context. A thorough understanding of M1 is integral to the comprehensive characterization of Niraparib's disposition in the body.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1476777-06-6 [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. This compound | CAS#:1476777-06-6 | Chemsrc [chemsrc.com]
- 7. mybiosource.com [mybiosource.com]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Metabolic Journey of Niraparib: A Technical Guide to the M1 Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niraparib (B1663559), an orally active poly(ADP-ribose) polymerase (PARP) inhibitor, has emerged as a critical therapeutic agent in the management of certain types of ovarian, fallopian tube, and primary peritoneal cancers. A comprehensive understanding of its metabolic fate is paramount for optimizing its clinical application and predicting potential drug-drug interactions. This technical guide provides an in-depth exploration of the primary metabolic pathway of niraparib, focusing on its conversion to the major inactive metabolite, M1. This document details the enzymatic processes involved, presents quantitative pharmacokinetic data, outlines relevant experimental protocols, and provides visual representations of the metabolic cascade.
Core Metabolic Pathway: From Niraparib to M1 and Beyond
The metabolic transformation of niraparib is predominantly characterized by a two-step process involving initial hydrolysis followed by glucuronidation. The central pathway leads to the formation of the M1 metabolite, which is pharmacologically inactive.
Step 1: Carboxylesterase-Mediated Hydrolysis
The primary metabolic route for niraparib is the hydrolysis of its amide group, a reaction catalyzed by carboxylesterases (CEs).[1][2] This enzymatic conversion results in the formation of M1, a carboxylic acid derivative of the parent drug.[3] The role of cytochrome P450 (CYP) enzymes in the metabolism of niraparib is considered to be minor.[3][4]
Step 2: UGT-Mediated Glucuronidation of M1
Following its formation, the M1 metabolite undergoes a phase II conjugation reaction. Specifically, it is a substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of a glucuronic acid moiety to the M1 molecule.[4][5] This process results in the formation of the M10 metabolite, a glucuronide conjugate of M1.[4][5]
Metabolic Pathway Diagram
Quantitative Data
The following tables summarize the pharmacokinetic parameters of niraparib and its M1 metabolite, as well as the excretion data from a human mass balance study.
Table 1: Pharmacokinetic Parameters of Niraparib and M1 in Humans
| Parameter | Niraparib | M1 Metabolite | Study Population | Reference |
| Tmax (median, h) | ~3.0 | 8.0 - 10.0 | Chinese Patients with Ovarian Cancer | [5] |
| Cmax (mean ± SD, ng/mL) | 804 ± 403 | - | Healthy Subjects (300 mg single dose) | [6] |
| AUC (0-inf) (mean, ngh/mL) | 20,900 | - | Patients with Normal Hepatic Function | [7] |
| AUC (0-inf) (mean, ngh/mL) | 34,300 | - | Patients with Moderate Hepatic Impairment | [7] |
| Half-life (t½, mean, h) | ~35 | 78.4 | Chinese Patients with Ovarian Cancer / Human Plasma | [1][5] |
| Apparent Volume of Distribution (Vd/F, L) | 1074 | - | Cancer Patients | [5] |
| Apparent Total Clearance (CL/F, L/h) | 16.2 | - | Cancer Patients | [5] |
Note: Specific Cmax and AUC values for the M1 metabolite were not consistently reported in the reviewed literature.
Table 2: Human Mass Balance Study of [14C]-Niraparib (300 mg single oral dose)
| Excretion Route | % of Administered Dose Recovered (mean) | Major Components (% of administered dose) | Reference |
| Urine | 47.5% | Unchanged Niraparib: 11% M1: Not specified | [8] |
| Feces | 38.8% | Unchanged Niraparib: 19% M1: Not specified | [8] |
Experimental Protocols
This section outlines the methodologies for key experiments related to the study of niraparib metabolism.
Quantification of Niraparib and M1 in Human Plasma and Urine by LC-MS/MS
Objective: To determine the concentrations of niraparib and its M1 metabolite in biological matrices.
Methodology:
-
Sample Preparation:
-
Plasma: Protein precipitation is performed by adding acetonitrile (B52724) to the plasma sample.[1][9]
-
Urine: Samples are typically diluted with a mixture of acetonitrile and methanol.[1]
-
An internal standard (e.g., a stable isotope-labeled version of niraparib) is added to all samples and calibration standards to ensure accuracy.[9]
-
-
Chromatographic Separation:
-
A reverse-phase C18 column is commonly used for separation.[1][9]
-
A gradient elution is employed using a mobile phase system typically consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol).[1][9]
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[1][9]
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for niraparib, M1, and the internal standard are monitored for quantification.[1]
-
In Vitro Metabolism of Niraparib in Human Liver Microsomes
Objective: To investigate the enzymatic conversion of niraparib to its metabolites in a controlled in vitro system.
Methodology:
-
Incubation Mixture:
-
Human liver microsomes (HLMs) are used as the enzyme source.
-
The incubation mixture typically contains HLMs, a buffered solution (e.g., phosphate (B84403) buffer), and the necessary cofactors. For carboxylesterase activity, no additional cofactors are generally required. For UGT activity, UDPGA (uridine 5'-diphospho-glucuronic acid) is added.
-
-
Reaction Initiation and Termination:
-
The reaction is initiated by the addition of niraparib (the substrate).
-
Incubations are carried out at 37°C.
-
The reaction is terminated at various time points by adding a cold organic solvent, such as acetonitrile, to stop enzymatic activity and precipitate proteins.
-
-
Sample Analysis:
-
After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug (niraparib) and the formed metabolites (e.g., M1).
-
-
Enzyme Kinetics (Note):
-
To determine enzyme kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity), incubations are performed with varying concentrations of niraparib. The rate of M1 formation at each substrate concentration is then plotted and fitted to enzyme kinetic models (e.g., Michaelis-Menten).
-
Specific Km and Vmax values for the carboxylesterase-mediated hydrolysis of niraparib to M1 and the subsequent glucuronidation of M1 were not available in the public domain at the time of this review.
-
Experimental Workflow Diagram
Conclusion
The metabolism of niraparib is a well-defined process primarily driven by carboxylesterase-mediated hydrolysis to form the inactive M1 metabolite, which is subsequently cleared via glucuronidation. The limited involvement of CYP enzymes suggests a lower potential for certain types of drug-drug interactions. The pharmacokinetic profile indicates that M1 is a significant circulating metabolite. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of niraparib's metabolic fate and its clinical implications. Further research to elucidate the specific carboxylesterase and UGT isoforms involved, along with their detailed enzyme kinetics, would provide a more complete picture of niraparib's disposition in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of liver carboxylesterases in the in vitro metabolism of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Niraparib Population Pharmacokinetics and Exposure-Response Relationships in Patients With Newly Diagnosed Advanced Ova… [ouci.dntb.gov.ua]
- 6. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Carboxylesterases in the Metabolism of Niraparib to its M1 Metabolite
An In-depth Technical Guide for Drug Development Professionals
Niraparib, an orally administered poly (ADP-ribose) polymerase (PARP) inhibitor, has become a critical therapy in the maintenance treatment of ovarian, fallopian tube, and primary peritoneal cancers. A thorough understanding of its metabolic fate is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy. This guide provides a detailed examination of the primary metabolic pathway of Niraparib, focusing on the indispensable role of carboxylesterase (CE) enzymes in the formation of its major, inactive metabolite, M1.
Niraparib's Primary Metabolic Pathway: An Overview
The biotransformation of Niraparib in humans is predominantly a hydrolytic process, rather than the oxidative metabolism typical for many small molecule drugs. The main metabolic event is the conversion of the parent drug, Niraparib, into an inactive carboxylic acid metabolite known as M1.[1] This reaction is catalyzed almost exclusively by carboxylesterases.[1][2] Subsequent to its formation, the M1 metabolite can undergo a Phase II conjugation reaction, specifically glucuronidation, to form the M10 metabolite.[1][2] Studies have demonstrated that cytochrome P450 (CYP) enzymes play a negligible role in the clearance of Niraparib, which significantly reduces the risk of CYP-mediated drug-drug interactions.[1][2]
The Key Players: Human Carboxylesterases (CES)
Carboxylesterases are a superfamily of serine hydrolases that are critical for the hydrolysis of a vast array of endogenous and xenobiotic compounds containing ester, amide, or thioester bonds. In humans, two major isoforms are responsible for the bulk of drug metabolism:
-
Carboxylesterase 1 (CES1): CES1 is the most abundant hydrolase in the human liver, residing in the endoplasmic reticulum and cytoplasm of hepatocytes.[3] It is generally characterized by its substrate preference for compounds with a small alcohol group and a large acyl group.
-
Carboxylesterase 2 (CES2): CES2 is most highly expressed in the small intestine, with lower but significant expression in the liver and kidney.[3][4] It typically hydrolyzes substrates with larger alcohol moieties and smaller acyl groups.
The metabolism of Niraparib is primarily a hepatic process, pointing to a significant role for the highly expressed CES1 in the liver.[1]
Quantitative Analysis of Niraparib Metabolism
| Parameter | Value | Matrix | Significance | Source |
| In Vitro Half-Life (t1/2) | 33.81 min | Human Liver Microsomes (HLMs) | Measures the time taken for 50% of Niraparib to be metabolized in an HLM suspension. A shorter half-life indicates more rapid metabolism. | [5] |
| Intrinsic Clearance (CLint) | 23.98 mL/min/kg | Human Liver Microsomes (HLMs) | Represents the intrinsic ability of the liver to metabolize a drug, independent of blood flow. This value indicates efficient metabolic clearance. | [5] |
These data confirm that Niraparib is efficiently metabolized in the human liver, consistent with the high catalytic activity of carboxylesterases.
Experimental Protocols for Enzyme Identification
The determination that carboxylesterases are the primary enzymes responsible for M1 formation involves a series of systematic in vitro experiments. The following outlines a representative methodology.
Objective:
To identify the human enzyme(s) responsible for the hydrolytic conversion of Niraparib to its M1 metabolite.
Materials:
-
Niraparib reference standard
-
M1 metabolite reference standard
-
Pooled Human Liver Microsomes (HLMs)
-
Pooled Human Liver S9 fraction and Cytosol
-
Recombinant human carboxylesterases (rhCES1, rhCES2)
-
NADPH regenerating system (for CYP450 assessment)
-
Urea-hydrogen peroxide (UHP, for FMO assessment)
-
Broad-spectrum and specific enzyme inhibitors (e.g., Bis(4-nitrophenyl) phosphate (B84403) (BNPP) for CEs)
-
Phosphate buffer, Acetonitrile (B52724), Formic Acid
-
LC-MS/MS system
Methodology:
-
Metabolic Stability Screening:
-
Incubate Niraparib (e.g., 1 µM) with pooled HLMs (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C.
-
Initiate the reaction by adding an NADPH regenerating system to assess the contribution of CYP enzymes.
-
In parallel incubations, omit the NADPH regenerating system to isolate non-CYP enzymatic activity.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate protein, and analyze the supernatant for the disappearance of Niraparib using LC-MS/MS.
-
Expected Outcome: Rapid disappearance of Niraparib is expected even without NADPH, indicating a primary role for non-CYP enzymes like CEs.
-
-
Metabolite Formation in Subcellular Fractions:
-
Incubate Niraparib with HLMs, human liver cytosol, and S9 fractions.
-
Analyze samples at a fixed time point (e.g., 60 minutes) for the formation of the M1 metabolite via LC-MS/MS, comparing its retention time and mass transitions to the M1 reference standard.
-
Expected Outcome: Robust M1 formation in fractions containing CEs (microsomes and cytosol).
-
-
Reaction Phenotyping with Recombinant Enzymes:
-
Incubate Niraparib with commercially available recombinant human CES1 and CES2.
-
Measure the rate of M1 formation.
-
Expected Outcome: Direct confirmation of M1 formation by one or both CES isoforms, allowing for a comparison of their relative activity.
-
-
Chemical Inhibition Studies:
-
Pre-incubate HLMs with known enzyme inhibitors before adding Niraparib.
-
Use a broad carboxylesterase inhibitor like BNPP.
-
Use inhibitors for other hydrolases and CYP enzymes as controls.
-
Measure the formation of M1 and compare it to a control incubation without inhibitors.
-
Expected Outcome: Significant reduction (>80-90%) in M1 formation in the presence of BNPP, confirming CEs as the primary catalysts.
-
Visualizations of Metabolic and Experimental Pathways
The following diagrams illustrate the key processes involved in Niraparib metabolism.
Caption: Metabolic pathway of Niraparib to its M1 and M10 metabolites.
Caption: Generalized workflow for identifying Niraparib metabolizing enzymes.
Conclusion and Clinical Implications
The metabolism of Niraparib is definitively characterized by its hydrolysis via carboxylesterases to the inactive M1 metabolite. This pathway is the principal route of elimination for the drug. The minimal involvement of the cytochrome P450 system is a significant clinical advantage, as it markedly lowers the potential for drug-drug interactions with CYP inhibitors or inducers, which are common in oncology patients who are often on multiple medications. For researchers and drug development professionals, this knowledge reinforces the importance of evaluating non-CYP metabolic pathways, particularly hydrolysis by carboxylesterases, in the preclinical and clinical assessment of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Niraparib Metabolic Stability in Human Liver Microsomes Using Ultrafast UPLC-MS/MS Technique: In Silico Screening for Structural Alerts Related to the Metabolic Lability and In Silico DEREK Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Profile of M1, the Major Metabolite of the PARP Inhibitor Niraparib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niraparib (B1663559) is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor, selective for PARP-1 and PARP-2, which is approved for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer.[1][2] Upon administration, niraparib undergoes significant metabolism, leading to the formation of its major metabolite, M1.[1][2][3] This technical guide provides a comprehensive overview of the biological and pharmacological characteristics of M1, with a focus on its formation, pharmacokinetic profile, and notably, its biological activity in comparison to the parent compound, niraparib.
Metabolism of Niraparib to M1
Niraparib is primarily metabolized in the liver by carboxylesterases (CEs) through amide hydrolysis to form M1.[3][4] This is the principal metabolic pathway. The M1 metabolite can then be further metabolized via glucuronidation by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite.[1][2] While minor oxidative metabolism of niraparib by cytochrome P450 (CYP) enzymes such as CYP1A2 and CYP3A4 occurs, it is not the primary route of metabolism.[3]
A human mass balance study following a single oral dose of radiolabeled niraparib demonstrated that M1 is a major circulating component in plasma.[5] The study also showed that both renal and hepatic pathways are involved in the elimination of niraparib and its metabolites.[5][6]
Biological Activity of M1
A critical aspect for drug development professionals is the biological activity of major metabolites. In the case of M1, multiple sources consistently characterize it as an inactive metabolite .[1][2][3][4][6] Due to the structural changes resulting from amide hydrolysis, M1 is not expected to possess inhibitory activity against PARP enzymes.[7] In vitro studies have further demonstrated that neither niraparib nor its M1 metabolite acts as an inhibitor of major cytochrome P450 isoenzymes, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[4][8]
For comparative purposes, the potent PARP inhibitory activity of the parent drug, niraparib, is presented in the table below.
Table 1: In Vitro Inhibitory Activity of Niraparib against PARP Enzymes
| Compound | Target | IC50 (nM) | Reference(s) |
| Niraparib | PARP-1 | 3.8 | [9] |
| Niraparib | PARP-2 | 2.1 | [9] |
| Niraparib | PARP-1 | 2.8 | [4][10] |
| Niraparib | PARP-2 | 0.6 | [4][10] |
IC50: The half-maximal inhibitory concentration.
Pharmacokinetic Profile of M1
While biologically inactive, M1 is a major circulating metabolite, making its pharmacokinetic profile relevant for understanding the overall disposition of niraparib. The following table summarizes key pharmacokinetic parameters of M1 from a human mass balance study in cancer patients.
Table 2: Pharmacokinetic Parameters of M1 in Human Plasma
| Parameter | Value | Reference(s) |
| Terminal Half-life (t½) | 78.4 hours | [7] |
| Exposure Ratio (M1/Niraparib) | 1.3 to 2.2-fold | [7] |
Experimental Protocols
The determination of the biological activity and metabolic profile of niraparib and its metabolites involves a range of standard in vitro and in vivo assays. Below are outlines of key experimental methodologies.
PARP Inhibition Assay (Enzymatic Assay)
This assay is crucial for determining the direct inhibitory effect of a compound on PARP enzyme activity.
-
Objective: To quantify the IC50 value of a test compound against PARP-1 and PARP-2.
-
Materials: Recombinant human PARP-1 and PARP-2 enzymes, activated DNA, NAD+ (substrate), and a detection system (e.g., colorimetric or fluorescent).
-
Procedure:
-
PARP enzyme is incubated with activated DNA.
-
The test compound (e.g., niraparib) is added at various concentrations.
-
The reaction is initiated by the addition of NAD+.
-
The formation of poly(ADP-ribose) (PAR) is measured.
-
IC50 values are calculated from the dose-response curve.
-
Cell-Based Proliferation/Cytotoxicity Assays
These assays assess the effect of a compound on the growth and viability of cancer cell lines.
-
Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (CC50).
-
Cell Lines: Cancer cell lines with and without BRCA1/2 mutations are often used to assess synthetic lethality.
-
Procedure:
-
Cells are seeded in multi-well plates.
-
The test compound is added at a range of concentrations.
-
Cells are incubated for a defined period (e.g., 5-7 days).
-
Cell viability is assessed using a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).[11]
-
CC50 values are determined from the resulting dose-response curves.
-
Human Mass Balance Study
This clinical study is designed to understand the absorption, metabolism, and excretion (AME) of a drug in humans.
-
Objective: To determine the routes and extent of metabolism and excretion of a drug and its metabolites.
-
Methodology:
-
A single oral dose of radiolabeled drug (e.g., 14C-niraparib) is administered to healthy subjects or patients.[5][12]
-
Blood, plasma, urine, and feces are collected at various time points.[5][12]
-
Total radioactivity in each matrix is measured using liquid scintillation counting.[5][12]
-
Metabolite profiling is performed on collected samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.[5][12]
-
Visualizations
Metabolic Pathway of Niraparib
Caption: Metabolic conversion of Niraparib to its major inactive metabolites, M1 and M10.
Experimental Workflow for PARP Inhibition Assessment
Caption: A simplified workflow for evaluating the in vitro and in vivo activity of a PARP inhibitor.
Conclusion
The major metabolite of niraparib, M1, is formed through amide hydrolysis and is considered biologically inactive. It does not inhibit PARP enzymes or major CYP450 enzymes. While M1 is a significant circulating component, the potent anti-cancer effects of niraparib are attributable to the parent compound. A thorough understanding of the metabolic profile of niraparib, including the characteristics of its major inactive metabolite M1, is essential for a comprehensive assessment of its clinical pharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy Niraparib metabolite M1 | 1476777-06-6 [smolecule.com]
- 8. drugs.com [drugs.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcancer.org [jcancer.org]
- 12. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inactivity of Niraparib Metabolite M1 as a PARP Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Poly(ADP-ribose) polymerase (PARP) inhibitory activity of niraparib (B1663559) and its major metabolite, M1. It consolidates data on their biochemical and cellular activities, details the experimental protocols used for their evaluation, and presents key signaling and metabolic pathways.
Executive Summary
Data Presentation: Niraparib vs. Metabolite M1
The following tables summarize the quantitative data on the PARP inhibitory activity of niraparib. While direct quantitative PARP inhibition data for M1 is not publicly available, regulatory documents confirm its inactivity based on enzymatic assays[1][2].
Table 1: Biochemical PARP Inhibition
| Compound | Target | IC50 (nM) | Source |
| Niraparib | PARP-1 | 3.8 | [4] |
| PARP-2 | 2.1 | [4] | |
| Metabolite M1 | PARP-1 | Inactive | [1][2] |
| PARP-2 | Inactive | [1][2] |
*Based on FDA and EMA assessment reports. Specific IC50 values are not publicly available.
Table 2: Cellular PARP Inhibition and Cytotoxicity
| Compound | Assay | Cell Line | IC50 / CC50 (nM) | Source |
| Niraparib | Whole-Cell PARP Inhibition | HeLa | ~4 | [4] |
| Cytotoxicity (BRCA1 mutant) | MDA-MB-436 | 18 | [4] | |
| Cytotoxicity (BRCA2 mutant) | CAPAN-1 | 90 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PARP inhibition. Below are representative protocols for biochemical and cellular assays.
Biochemical PARP1/2 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP-1 and PARP-2.
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes
-
Histone-coated 96-well plates
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Activated DNA (nicked DNA)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Biotinylated NAD⁺
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Test compounds (Niraparib, Metabolite M1) dissolved in DMSO
-
Plate reader
Procedure:
-
Compound Preparation: Serially dilute test compounds in DMSO and then in Assay Buffer to achieve final desired concentrations.
-
Reaction Setup: To each well of the histone-coated plate, add the PARP enzyme, activated DNA, and the test compound dilution.
-
Initiation: Start the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺ to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the HRP substrate and incubate until sufficient color development.
-
-
Data Acquisition: Stop the reaction by adding the Stop Solution and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Whole-Cell PARP Inhibition Assay (ELISA-based)
This assay measures the inhibition of PARP activity within intact cells following induced DNA damage.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
DNA damaging agent (e.g., hydrogen peroxide - H₂O₂)
-
Lysis buffer with protease inhibitors
-
Anti-PAR (poly ADP-ribose) antibody-coated ELISA plates
-
Detection antibody (e.g., biotinylated anti-PAR antibody)
-
Streptavidin-HRP
-
HRP substrate
-
Stop solution
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (Niraparib, Metabolite M1) for 1-2 hours.
-
Induce DNA damage by treating the cells with H₂O₂ for a short duration (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
ELISA:
-
Add equal amounts of protein lysate to the wells of the anti-PAR antibody-coated plate.
-
Incubate to allow the capture of PARylated proteins.
-
Wash the wells.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add Streptavidin-HRP and incubate.
-
Wash the wells.
-
Add the HRP substrate and incubate for color development.
-
-
Data Acquisition and Analysis:
-
Stop the reaction and measure the absorbance.
-
Calculate the percent inhibition of PARylation at each compound concentration and determine the cellular IC50 value.
-
Visualizations
Niraparib Metabolism and PARP Inhibition Pathway
Caption: Metabolism of niraparib to inactive M1 and its mechanism of PARP inhibition.
Experimental Workflow for Biochemical PARP Inhibition Assay
Caption: Workflow for a biochemical PARP inhibition assay.
References
Niraparib M1 chemical formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal metabolite of Niraparib, M1. The document details its chemical properties, metabolic generation, and the core signaling pathways influenced by its parent compound. It is designed to serve as a foundational resource for professionals engaged in oncology research and the development of targeted cancer therapies.
Chemical and Physical Properties of Niraparib M1
Niraparib M1, the primary and inactive carboxylic acid metabolite of Niraparib, is formed through the hydrolysis of the parent compound. Its key chemical and physical data are summarized below.
| Property | Value |
| Chemical Formula | C₁₉H₁₉N₃O₂ |
| Molecular Weight | 321.37 g/mol |
| IUPAC Name | 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid |
| CAS Number | 1476777-06-6 |
Metabolic Pathway of Niraparib to M1
Niraparib is primarily metabolized in the liver by carboxylesterases, which catalyze the hydrolysis of the amide group to a carboxylic acid, resulting in the formation of M1. This metabolite can then undergo further glucuronidation.
Caption: Metabolic conversion of Niraparib to its M1 metabolite.
Experimental Protocols
Quantification of Niraparib and M1 in Human Plasma and Urine via LC-MS/MS
This protocol outlines a validated method for the simultaneous quantification of Niraparib and its M1 metabolite in biological matrices.
1. Sample Preparation:
-
Plasma: To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., deuterated Niraparib and M1) and 300 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Urine: Dilute 50 µL of urine with 450 µL of a 50:50 (v/v) mixture of acetonitrile and methanol. Add 20 µL of the internal standard solution.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Niraparib: m/z 321.2 → 250.1
-
Niraparib M1: m/z 322.2 → 251.1
-
Internal Standards: Monitor the corresponding mass shifts for the deuterated analogs.
-
4. Calibration and Quantification:
-
Prepare calibration standards and quality control samples in the respective blank matrix (plasma or urine).
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Carboxylesterase Activity Assay
This fluorometric assay can be used to determine the activity of carboxylesterases, the enzymes responsible for Niraparib metabolism to M1.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Substrate Solution: A suitable fluorogenic carboxylesterase substrate (e.g., fluorescein (B123965) diacetate) dissolved in DMSO.
-
Enzyme Solution: Liver microsomes or purified carboxylesterase.
2. Assay Procedure:
-
To a 96-well plate, add 50 µL of the enzyme solution.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Incubate at 37°C, protected from light.
-
Measurement: Read the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for fluorescein) every minute for 30 minutes.
3. Data Analysis:
-
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot.
-
Enzyme activity is expressed as the amount of substrate hydrolyzed per minute per milligram of protein.
Signaling Pathway: DNA Damage Response and PARP Inhibition
Niraparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP by Niraparib leads to the accumulation of unrepaired SSBs, which, upon DNA replication, are converted to more lethal double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.
The DNA Damage Response (DDR) is a complex signaling network that detects DNA lesions and orchestrates a response involving cell cycle arrest and DNA repair. The key kinases in this pathway are ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated by DSBs and SSBs, respectively. They, in turn, activate downstream checkpoint kinases CHK2 and CHK1, leading to cell cycle arrest and allowing time for DNA repair.
Caption: The DNA Damage Response pathway and the mechanism of action of Niraparib.
The Metabolic Journey of Niraparib: A Technical Guide to the Formation and Excretion of Metabolite M1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niraparib (B1663559), a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is a crucial therapeutic agent in the treatment of various cancers. A comprehensive understanding of its metabolic fate is paramount for optimizing its clinical efficacy and safety. This technical guide provides an in-depth exploration of the formation and excretion of its major inactive metabolite, M1, in humans. We will delve into the metabolic pathways, enzymatic players, and pharmacokinetic profile of M1, supported by quantitative data, detailed experimental methodologies, and visual representations of the core processes.
Formation of Niraparib Metabolite M1
The primary metabolic pathway of niraparib in humans is its conversion to the inactive metabolite M1. This biotransformation is a hydrolytic process, predominantly catalyzed by carboxylesterases (CEs).[1][2] Unlike many other anticancer drugs, the role of cytochrome P450 (CYP) enzymes in the primary metabolism of niraparib is considered minimal.[2]
The Metabolic Pathway: From Niraparib to M1 and Beyond
The metabolic cascade begins with the hydrolysis of the amide bond in the niraparib molecule, leading to the formation of M1. Subsequently, M1 can undergo further metabolism, primarily through glucuronidation, a phase II conjugation reaction. This process is mediated by UDP-glucuronosyltransferases (UGTs) and results in the formation of the M10 metabolite, a glucuronide conjugate of M1.[1] Both M1 and M10 are considered major circulating metabolites of niraparib.[1]
References
In-Depth Technical Guide to the Pharmacokinetics of Niraparib and its M1 Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of niraparib (B1663559), a potent poly(ADP-ribose) polymerase (PARP) inhibitor, and its major inactive metabolite, M1. The information is compiled from various studies to support further research and development in oncology.
Introduction
Niraparib is an orally administered PARP inhibitor that has demonstrated significant efficacy in the treatment of various cancers, particularly ovarian, fallopian tube, and primary peritoneal cancer.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, along with those of its primary metabolite, is crucial for optimizing its therapeutic use and managing potential drug-drug interactions.
Pharmacokinetic Profile
The pharmacokinetic profiles of niraparib and its M1 metabolite have been characterized through clinical studies involving the administration of both non-radiolabeled and 14C-labeled niraparib.
Data Presentation
The following tables summarize the key pharmacokinetic parameters for niraparib and its M1 metabolite.
Table 1: Pharmacokinetic Parameters of Niraparib
| Parameter | Value | Reference |
| Absorption | ||
| Absolute Bioavailability (F) | ~73% | [1][2][3][4] |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [1][2][3] |
| Effect of Food | No significant effect on exposure | [1][3] |
| Distribution | ||
| Apparent Volume of Distribution (Vd/F) | 1,220 (±1,114) L; 1,074 L in cancer patients | [1] |
| Plasma Protein Binding | ~83% | [1][2] |
| Metabolism | ||
| Primary Metabolic Pathway | Carboxylesterase (CE)-mediated hydrolysis to M1 | [1][3][5][6][7][8] |
| Minor Metabolic Pathway | Cytochrome P450 (CYP) enzymes (CYP1A2) play a negligible role | [4][7][8] |
| Elimination | ||
| Mean Half-life (t1/2) | ~36 hours | [1][2] |
| Routes of Elimination | Renal and hepatobiliary | [1][3][5] |
| Recovery in Urine (21 days) | 47.5% (range: 33.4% to 60.2%) | [1][3][5] |
| Recovery in Feces (21 days) | 38.8% (range: 28.3% to 47.0%) | [1][3][5] |
| Unchanged Niraparib in Urine (6 days) | 11% of administered dose | [1][2] |
| Unchanged Niraparib in Feces (6 days) | 19% of administered dose | [1][2] |
Table 2: Pharmacokinetic Parameters of M1 Metabolite
| Parameter | Value | Reference |
| Formation | ||
| Peak Plasma Concentration (Tmax) | ~8-10 hours after niraparib administration | [9] |
| Elimination | ||
| Mean Terminal Half-life (t1/2) | ~78.4 hours | [9] |
| Exposure | ||
| Plasma Exposure Ratio (M1:Niraparib) | ~1.3-2.2 fold | [9] |
| Excretion | ||
| M1 in Urine | 20.0% of the administered niraparib dose | [9] |
| M1 in Feces | 2.4% of the administered niraparib dose | [9] |
Experimental Protocols
The characterization of niraparib and M1 pharmacokinetics has relied on a combination of advanced analytical techniques.
Human Mass Balance Study
-
Objective: To determine the absorption, metabolism, and excretion of niraparib.
-
Methodology:
-
A single oral dose of 300 mg 14C-labeled niraparib (100 µCi) was administered to patients with advanced cancer.[10]
-
Total radioactivity in whole blood, plasma, urine, and feces was measured over 504 hours using liquid scintillation counting (LSC).[10]
-
Metabolite profiling in plasma, urine, and feces was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with off-line LSC.[10]
-
Absolute Bioavailability Study
-
Objective: To determine the absolute oral bioavailability of niraparib.
-
Methodology:
-
Six patients received a single oral therapeutic dose of 300 mg niraparib.[11]
-
This was followed by a 15-minute intravenous infusion of 100 µg 14C-niraparib (~100 nCi).[11]
-
Plasma concentrations of unlabeled niraparib were measured using a validated LC-MS/MS method.[11]
-
Total 14C-radioactivity and 14C-niraparib plasma levels were measured by accelerator mass spectrometry (AMS) and a validated high-performance liquid chromatography (HPLC) assay with AMS detection.[11]
-
Quantification of Niraparib and M1 in Plasma and Urine
-
Objective: To develop and validate a bioanalytical assay for the quantification of niraparib and its M1 metabolite.
-
Methodology:
-
Sample Pre-treatment:
-
Plasma: Protein precipitation using a mixture of acetonitrile (B52724) and methanol (B129727) (50:50, v/v).[12][13]
-
Urine: Dilution with a mixture of acetonitrile and methanol (50:50, v/v).[12][13]
-
-
Chromatographic Separation:
-
The final extracts were injected onto a SunFire C18 column.[12][13]
-
Gradient elution was performed using 20mM ammonium (B1175870) acetate (B1210297) as mobile phase A and a mixture of formic acid, acetonitrile, and methanol (0.1:50:50, v/v/v) as mobile phase B.[12][13]
-
-
Detection:
-
Validation: The assay was validated according to FDA and EMA guidelines.[12][13]
-
Visualizations
The following diagrams illustrate key pathways and workflows related to niraparib's pharmacokinetics and mechanism of action.
Caption: Overview of Niraparib's Pharmacokinetic Pathway.
Caption: Niraparib's Mechanism of Action via PARP Inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Niraparib - Wikipedia [en.wikipedia.org]
- 3. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Safety and management of niraparib monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Metabolism-related pharmacokinetic drug-drug interactions with poly (ADP-ribose) polymerase inhibitors - ProQuest [proquest.com]
- 9. Buy Niraparib metabolite M1 | 1476777-06-6 [smolecule.com]
- 10. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Glucuronidation of Niraparib Metabolite M1 to M10
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niraparib, an oral poly (ADP-ribose) polymerase (PARP) inhibitor, is a critical therapeutic agent in the treatment of certain cancers. Its metabolic pathway is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions. A primary metabolic route involves the carboxylesterase-mediated hydrolysis of Niraparib to its inactive metabolite, M1. This major metabolite subsequently undergoes Phase II conjugation, specifically glucuronidation, to form the M10 metabolite. This technical guide provides a comprehensive overview of the M1 to M10 metabolic conversion, synthesizing available data on the metabolic pathway, pharmacokinetic parameters of the involved molecules, and detailed experimental protocols for its investigation. While specific enzyme kinetic data for the M1 glucuronidation step is not publicly available, this guide furnishes researchers with the foundational knowledge and methodologies to pursue further investigation into this critical metabolic pathway.
Introduction
Niraparib is primarily metabolized by carboxylesterases (CEs) to form its major, inactive metabolite, M1.[1][2] Subsequently, M1 is converted to the M10 metabolite through glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[1][2] Both M1 and M10 have been identified as the major circulating metabolites of Niraparib in humans.[1][2] Understanding the specifics of this M1 to M10 conversion is crucial for a complete characterization of Niraparib's disposition and for predicting potential metabolic liabilities. This guide consolidates the current knowledge on this topic and provides detailed experimental frameworks for its further study.
Metabolic Pathway of Niraparib to M10
The metabolic conversion of Niraparib to M10 is a two-step process:
-
Phase I Metabolism: Niraparib undergoes amide hydrolysis catalyzed by carboxylesterases to form the M1 metabolite. This is the principal metabolic pathway for Niraparib.
-
Phase II Metabolism: The M1 metabolite is then conjugated with glucuronic acid by UGT enzymes to form the M10 metabolite.
dot
References
Chemical Identity and Properties of Niraparib Metabolite M1
An In-depth Technical Guide to Niraparib (B1663559) Metabolite M1
This technical guide provides a comprehensive overview of Niraparib metabolite M1, a primary metabolic product of the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the metabolite's chemical identity, metabolic pathway, and analytical quantification.
This compound, also known as Niraparib carboxylic acid metabolite, is the major and inactive metabolite of Niraparib.[1][2][3] It is formed in the body through the hydrolysis of the parent drug.
Chemical Structure:
The chemical structure of this compound is provided below, along with its key identifiers.
-
IUPAC Name: 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid[5]
-
SMILES: OC(=O)C1=CC=CC2=CN(N=C12)C1=CC=C(C=C1)[C@@H]1CCCNC1[7]
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 321.37 g/mol | [4] |
| Appearance | Solid | [4] |
| Solubility (25°C) | ≥ 100 mg/mL in DMSO | [4] |
| pKa (Strongest Acidic) | 3.45 | [7] |
| pKa (Strongest Basic) | 10.09 | [7] |
Metabolism of Niraparib to M1
Niraparib is primarily metabolized by carboxylesterases (CEs) to form the inactive metabolite M1.[1][3] This M1 metabolite can then undergo further metabolism, specifically glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), to form the M10 metabolite.[1][3] The metabolic pathway from Niraparib to M1 and subsequently to M10 is a key aspect of its disposition in the body. Both renal and hepatobiliary pathways are involved in the elimination of niraparib and its metabolites.[8]
Pharmacokinetics of Niraparib and Metabolite M1
The pharmacokinetic properties of Niraparib have been studied in humans. While detailed quantitative data for M1 are not extensively available in the public domain, the overall disposition of the parent drug provides context for the formation and elimination of its major metabolite.
| Parameter | Description | Value | Reference(s) |
| Bioavailability | The proportion of the administered dose of unchanged drug that reaches the systemic circulation. | ~73% | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | The time to reach the maximum drug concentration in plasma after administration. | ~3 hours | [1][2] |
| Protein Binding | The extent to which a drug binds to proteins in the blood. | ~83% | [1][2] |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | ~36 hours | [1][2] |
| Elimination | The primary routes of excretion of the drug and its metabolites from the body. | 47.5% in urine and 38.8% in feces over 21 days. | [1][2][3] |
Experimental Protocols for Quantification of this compound
The quantification of Niraparib and its metabolite M1 in biological matrices such as plasma and urine is crucial for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed for this purpose.[4]
Methodology Overview:
While the detailed, step-by-step protocol is proprietary to the developing laboratories, the general workflow for such an assay involves the following stages:
-
Sample Preparation: This typically includes protein precipitation from plasma samples or dilution of urine samples, followed by the addition of an internal standard.
-
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes (Niraparib and M1) are separated from other matrix components on a chromatographic column.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Data Analysis: The peak areas of the analytes and the internal standard are used to calculate the concentration of Niraparib and M1 in the original sample by comparing them to a standard curve.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Niraparib - Wikipedia [en.wikipedia.org]
- 3. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Buy this compound | 1476777-06-6 [smolecule.com]
- 6. 001chemical.com [001chemical.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Niraparib and its Metabolite M1 in Human Plasma and Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Niraparib (B1663559), a poly(ADP-ribose) polymerase (PARP) inhibitor, and its primary metabolite, M1 (an amide hydrolysis product), in human plasma and urine.[1][2] The described protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research in oncology.[1] The method utilizes a simple protein precipitation for plasma samples and a dilution step for urine samples, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode.[1][3] This method has been validated according to FDA and EMA guidelines and is suitable for clinical and pharmacological studies.[1][4]
Introduction
Niraparib is an oral PARP inhibitor approved for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer.[1][2] Understanding the pharmacokinetics and metabolism of Niraparib is essential for optimizing dosing regimens and ensuring patient safety and efficacy. The primary metabolic pathway for Niraparib involves amide hydrolysis to form the M1 metabolite.[2] Therefore, a reliable method for the simultaneous quantification of both the parent drug and its major metabolite is necessary. This LC-MS/MS method provides the sensitivity and specificity required for the accurate determination of Niraparib and M1 concentrations in biological matrices.
Experimental Protocols
Sample Preparation
Plasma Samples: A simple and rapid protein precipitation method is employed for the extraction of Niraparib and M1 from human plasma.[1][5]
-
To 50 µL of human plasma in a polypropylene (B1209903) tube, add a suitable internal standard (IS).
-
Add 200 µL of a precipitation solution, such as acetonitrile (B52724) or a mixture of acetonitrile and methanol (B129727) (50:50, v/v), to precipitate plasma proteins.[1]
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Urine Samples: Urine samples require a simple dilution prior to analysis.[1]
-
Dilute the urine sample with a mixture of acetonitrile and methanol (50:50, v/v) or other suitable solvent.[1]
-
Add the internal standard.
-
Vortex the sample to ensure homogeneity.
-
The diluted sample is then ready for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column. A gradient elution is typically employed to ensure optimal separation of Niraparib, M1, and the internal standard from endogenous matrix components.
-
Column: SunFire C18, 5 µm, 2.1 x 50 mm or equivalent.[4]
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water.[1][4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile:methanol (50:50, v/v).[1][4]
-
Column Temperature: 40 °C.[8]
-
Injection Volume: 5 - 20 µL.[8]
A typical gradient program starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes, followed by a re-equilibration step at the initial conditions.
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analytes are quantified using multiple reaction monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Niraparib, M1, and the internal standard should be optimized. For Niraparib, a common transition is m/z 321.5 → 195.4.[8]
Quantitative Data
The method should be validated over a specific concentration range to ensure linearity, accuracy, and precision.
| Analyte | Matrix | Calibration Range | LLOQ | Reference |
| Niraparib | Human Plasma | 1 - 500 ng/mL | 1 ng/mL | [4] |
| M1 | Human Plasma | 1 - 500 ng/mL | 1 ng/mL | [4] |
| Niraparib | Human Urine | 1 - 100 ng/mL | 1 ng/mL | [4] |
| M1 | Human Urine | 1 - 100 ng/mL | 1 ng/mL | [4] |
| Niraparib | Human Plasma | 10.0 – 10000.0 pg/mL | 10.0 pg/mL | [8] |
| Niraparib | Rat Plasma | 4.38 - 1121.35 ng/mL | 4.38 ng/mL | [6] |
Metabolic Pathway
Niraparib undergoes metabolism in the body, with the primary route being amide hydrolysis, which is catalyzed by carboxylesterases to form the M1 metabolite.[2] This is a significant pathway in the clearance of Niraparib.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the simultaneous quantification of Niraparib and its major metabolite M1 in human plasma and urine. The simple sample preparation and robust chromatographic and mass spectrometric conditions make it well-suited for high-throughput analysis in a clinical or research setting. This method is essential for advancing our understanding of the pharmacokinetics and metabolism of Niraparib, ultimately contributing to the optimization of cancer therapy.
References
- 1. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijapbjournal.com [ijapbjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Bioanalytical Assay of Niraparib and its M1 Metabolite in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niraparib (B1663559) (MK-4827) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical for DNA repair.[1][2][3][4] It is approved for the treatment of various cancers, including advanced and recurrent ovarian cancer.[1][2] The primary metabolite of Niraparib is M1, a carboxylic acid derivative formed through hydrolysis, which is considered inactive.[2][3][4][5] Monitoring the plasma concentrations of both Niraparib and M1 is crucial for pharmacokinetic studies, understanding the drug's absorption, metabolism, and excretion (AME), and ensuring therapeutic efficacy and safety in clinical trials.[6][7] This document provides detailed application notes and protocols for a validated bioanalytical method for the simultaneous quantification of Niraparib and its M1 metabolite in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Niraparib to M1
Niraparib is primarily metabolized in the body by carboxylesterases to form its main metabolite, M1.[3][4] This process involves the hydrolysis of the amide group on the indazole ring of Niraparib to a carboxylic acid.[5]
Caption: Metabolic conversion of Niraparib to its inactive M1 metabolite.
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of Niraparib and M1 in human plasma.[6][7] This method offers high throughput and accuracy, making it suitable for clinical pharmacokinetic studies.
Experimental Workflow
The overall workflow for the bioanalytical assay involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification.
Caption: Experimental workflow for Niraparib and M1 analysis in plasma.
Detailed Experimental Protocols
Materials and Reagents
-
Niraparib and M1 reference standards
-
Internal Standard (IS), e.g., Niraparib-D5[8]
-
HPLC-grade acetonitrile (B52724) and methanol[6][7]
-
HPLC columns (e.g., SunFire C18, Phenomenex Kinetex C18)[1][6]
Stock and Working Solutions Preparation
-
Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve Niraparib and M1 reference standards in a suitable solvent like methanol (B129727).
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 30 ng/mL in 50% methanol).[9]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting Niraparib and M1 from plasma samples.[1][6][7]
-
Pipette 50-100 µL of human plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[1][9]
-
Add the internal standard working solution.[9]
-
Add a precipitating agent, such as a mixture of acetonitrile and methanol (e.g., 50:50, v/v).[6][7]
-
Vortex the mixture thoroughly for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize typical instrument conditions for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Value | Reference |
| HPLC System | Shimadzu LC-20 Series or equivalent | [8] |
| Column | SunFire C18, 3.5 µm, 4.6 x 100 mm or Phenomenex Kinetex C18, 2.6 μm, 50 × 2.1 mm | [1][6] |
| Mobile Phase A | 20 mM Ammonium Acetate in water or 0.1% Formic Acid in water | [1][6] |
| Mobile Phase B | Formic acid:Acetonitrile:Methanol (0.1:50:50, v/v/v) or 0.1% Formic Acid in Acetonitrile | [1][6] |
| Flow Rate | 0.5 - 1.0 mL/min | [8][10] |
| Injection Volume | 10 - 20 µL | [9][10] |
| Column Temperature | 30 - 40°C | [9][10] |
| Run Time | 5 minutes | [1] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value | Reference |
| Mass Spectrometer | API5500 or SCIEX 6500+ Tandem Mass Spectrometer | [1][6][7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][6][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [6][7][9] |
| MRM Transition (Niraparib) | 321.5 → 195.4 | [9] |
| MRM Transition (M1) | 322.1 → 278.1 | [6] |
| MRM Transition (IS, e.g., Niraparib-D5) | 326.2 → 200.1 | [8] |
Method Validation Summary
The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7] Key validation parameters are summarized below.
Table 3: Validation Parameters for Niraparib and M1 Assay
| Parameter | Niraparib | M1 | Reference |
| Linearity Range | 5 - 5000 ng/mL | 0.5 - 50 ng/mL | [1][7] |
| 10.0 – 10000.0 pg/mL | - | [9] | |
| 0.0005 - 0.05 µg/mL | - | [7][8] | |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 | [7][9] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.5 ng/mL | [1][7] |
| 10.0 pg/mL | - | [9] | |
| 0.0005 µg/mL | - | [7][8] | |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | [8] |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | [8] |
| Recovery | >83% | >80% | [11] |
| Matrix Effect | Minimal ion suppression or enhancement | Minimal ion suppression or enhancement | [9] |
| Stability | Stable under various conditions (freeze-thaw, bench-top, long-term) | Stable under various conditions | [7][8] |
Data Analysis and Quantification
The concentrations of Niraparib and M1 in the plasma samples are determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentrations of the unknown samples are then interpolated from this calibration curve.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the simultaneous quantification of Niraparib and its M1 metabolite in human plasma. The detailed protocols and validation data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the clinical development of Niraparib. Adherence to these validated procedures will ensure the generation of high-quality bioanalytical data for pharmacokinetic and other clinical studies.
References
- 1. Quantitation of Niraparib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Niraparib - Wikipedia [en.wikipedia.org]
- 3. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Buy Niraparib metabolite M1 | 1476777-06-6 [smolecule.com]
- 6. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. impactfactor.org [impactfactor.org]
- 11. ijapbjournal.com [ijapbjournal.com]
Application Notes and Protocols for the Quantification of Niraparib Metabolite M1 in Human Urine Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the quantitative analysis of Niraparib (B1663559) and its primary metabolite, M1, in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.
Introduction
Niraparib (MK-4827) is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is fundamental for optimizing its therapeutic use. A major metabolic pathway for Niraparib involves hydrolysis of the amide group to form the carboxylic acid metabolite, M1.[2][3] Both Niraparib and M1 are excreted in urine, making it a critical matrix for assessing the drug's metabolic profile and elimination pathways.[2][4][5] This document outlines a validated bioanalytical method for the simultaneous quantification of Niraparib and its M1 metabolite in human urine.
Metabolic Pathway of Niraparib
Niraparib undergoes metabolic conversion primarily through hydrolytic and conjugative pathways. The oxidative pathway is considered minimal.[2][5] The primary metabolite, M1, is formed by the hydrolysis of the amide group of Niraparib. M1 can be further metabolized to its glucuronide conjugate (M10).[4] Both renal and hepatic pathways play significant roles in the excretion of Niraparib and its metabolites.[2][4][5]
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of Niraparib and M1 in human urine.
3.1. Materials and Reagents
-
Niraparib and M1 reference standards
-
Stable isotope-labeled internal standard (e.g., ¹³C₆-Niraparib)[6]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free, for calibration standards and quality controls)
3.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[1]
3.3. Sample Preparation
A simple dilution method is employed for the preparation of urine samples.[1][3]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a 50:50 (v/v) mixture of acetonitrile and methanol containing the internal standard.
-
Vortex the mixture thoroughly.
-
Centrifuge the mixture to precipitate any remaining solids.
-
Transfer the supernatant to an HPLC vial for analysis.
3.4. LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | SunFire C18 (50 mm x 2.1 mm, 5 µm)[3] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water[3][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (50:50, v/v)[3][4] |
| Flow Rate | 0.6 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[7] |
| Gradient Elution | As described in the referenced literature[3][4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| Precursor Ion (m/z) | Niraparib: 321; M1: 322[6] |
| Product Ions (m/z) | Specific to the instrument and optimization |
| Internal Standard | e.g., ¹³C₆-Niraparib |
3.5. Calibration and Quality Control
-
Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of Niraparib and M1 into drug-free human urine.
-
The calibration range for both Niraparib and M1 in urine is typically validated from 1 to 100 ng/mL.[4][8]
-
QC samples are prepared at low, medium, and high concentrations within the calibration range.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the bioanalytical method.
Table 3: Method Validation Summary for Niraparib and M1 in Urine
| Parameter | Niraparib | M1 |
| Linearity Range (ng/mL) | 1 - 100[4][8] | 1 - 100[4][8] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1[4][8] | 1[4][8] |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Recovery | Consistent and reproducible | Consistent and reproducible |
Note: Precision and accuracy values are based on typical acceptance criteria from FDA and EMA guidelines.[1]
Data Analysis
-
Quantification is performed by integrating the peak areas of the MRM transitions for Niraparib, M1, and the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
A weighted (e.g., 1/x²) linear regression is typically used to fit the calibration curve.
-
The concentrations of Niraparib and M1 in the urine samples are then calculated from the regression equation.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of Niraparib and its major metabolite M1 in human urine. The simple sample preparation and robust analytical performance make this method well-suited for high-throughput analysis in clinical and research settings. Adherence to these protocols will ensure the generation of high-quality data for pharmacokinetic and metabolic studies of Niraparib.
References
- 1. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. d-nb.info [d-nb.info]
Application Notes and Protocols for Niraparib and M1 Analysis in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niraparib (B1663559) is a potent and selective oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical components of the DNA damage repair pathway.[1] It is approved for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer, particularly in patients with homologous recombination deficiencies, such as BRCA mutations.[2][3] The primary metabolite of Niraparib is M1, a carboxylic acid derivative formed by amide hydrolysis.[4] Accurate quantification of Niraparib and its M1 metabolite in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
This document provides detailed application notes and protocols for the sample preparation of Niraparib and its M1 metabolite in biological fluids, primarily plasma and urine, for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols cover three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Mechanism of Action: PARP Inhibition
Niraparib exerts its cytotoxic effects by inhibiting PARP enzymes, which play a key role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs.[3] During DNA replication, these SSBs are converted into double-strand breaks (DSBs).[2] The inability of HRR-deficient cells to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis, a phenomenon known as synthetic lethality.[5]
Sample Preparation Protocols
The choice of sample preparation method depends on factors such as the biological matrix, the required limit of quantification, and laboratory throughput. The following protocols are based on established methods for the analysis of Niraparib and its M1 metabolite.[6][7][8]
General Workflow for Sample Preparation and Analysis
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis. It is particularly effective for plasma samples.[6][9]
Materials:
-
Biological sample (e.g., human plasma)
-
Internal Standard (IS) solution (e.g., Niraparib-d5)
-
Precipitating solvent: Acetonitrile-Methanol (50:50, v/v)[6]
-
Reconstitution solution (e.g., 20mM ammonium (B1175870) acetate (B1210297) in water)[4]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 300 µL of the cold precipitating solvent (Acetonitrile-Methanol, 50:50, v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by partitioning the analytes of interest into an immiscible organic solvent.[7]
Materials:
-
Biological sample (e.g., human plasma)
-
Internal Standard (IS) solution
-
Buffer solution (e.g., 10mM KH2PO4)[7]
-
Extraction solvent: Methyl tertiary-butyl ether (MTBE)[7]
-
Reconstitution solution (e.g., 5mM ammonium acetate:methanol (B129727) (30:70 v/v))[7]
-
Polypropylene (B1209903) tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
LC-MS/MS system
Procedure:
-
Pipette 100 µL of the plasma sample into a polypropylene tube.
-
Add 50 µL of the internal standard solution.
-
Add 100 µL of 10mM KH2PO4 buffer solution and vortex briefly.
-
Add 2.5 mL of methyl tertiary-butyl ether.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 20°C to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex for 2 minutes.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a high degree of sample cleanup and analyte concentration, resulting in lower matrix effects and improved sensitivity. The following is a general protocol that can be optimized for specific SPE cartridges and matrices.
Materials:
-
Biological sample (e.g., human plasma)
-
Internal Standard (IS) solution
-
SPE cartridge (e.g., C18 or a mixed-mode cation exchange sorbent)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile with a pH modifier)
-
Reconstitution solution
-
SPE manifold
-
Evaporator
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment: Dilute 100 µL of the plasma sample with 200 µL of an appropriate buffer (e.g., 2% phosphoric acid) and add 50 µL of the internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analytes of interest with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of Niraparib and M1, as well as reported validation data from various sample preparation methods.
Table 1: Typical LC-MS/MS Parameters for Niraparib and M1 Analysis
| Parameter | Description |
| LC Column | SunFire C18 (50 mm × 2.1 mm, 5 µm)[4] or similar C18 column |
| Mobile Phase A | 20mM Ammonium Acetate in water[4] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile:Methanol (50:50, v/v)[4] |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| MRM Transition (Niraparib) | m/z 321.5 → 195.4[7] |
| MRM Transition (M1) | m/z 322.1 → 278.1 (representative) |
| Internal Standard | Niraparib-d5 or other stable isotope-labeled analog |
Table 2: Comparison of Sample Preparation Method Performance
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range (Niraparib) | 1 - 500 ng/mL (plasma)[4] | 10.0 – 10000.0 pg/mL (plasma)[7] | Method Dependent (typically high ng/mL range) |
| Recovery | >85% | 94.2 ±1.7 to 99.2 ±2.4%[7] | >90% (optimized) |
| Matrix Effect | Can be significant | Reduced compared to PPT | Minimal |
| Throughput | High | Medium | Medium to High (with automation) |
| Cost per Sample | Low | Low to Medium | High |
| Reference | [6],[4] | [7] | [8] |
Conclusion
The selection of an appropriate sample preparation method is critical for the accurate and reliable quantification of Niraparib and its M1 metabolite in biological fluids. Protein precipitation offers a rapid and simple approach for high-throughput screening. Liquid-liquid extraction provides cleaner extracts, while solid-phase extraction yields the highest level of purity and sensitivity, minimizing matrix effects. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for Niraparib. Each method should be thoroughly validated according to regulatory guidelines (e.g., FDA and EMA) to ensure its suitability for the intended application.[6]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Quantitation of Niraparib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Validated Bioanalytical Assay for Niraparib and its Major Metabolite, M1
Application Note
Introduction
Niraparib (B1663559) is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer.[1][2] It functions by inhibiting PARP enzymes, PARP-1 and PARP-2, which are critical for DNA repair, leading to cytotoxicity in cancer cells.[1][3] The primary metabolic pathway of Niraparib involves carboxylesterases (CEs) that hydrolyze it to form a major, inactive carboxylic acid metabolite known as M1.[1][3][4] To support pharmacokinetic and toxicokinetic studies, a robust and validated bioanalytical method for the simultaneous quantification of Niraparib and its M1 metabolite in biological matrices is essential.[5][6][7]
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Niraparib and its M1 metabolite in human plasma. The method is demonstrated to be sensitive, specific, accurate, and precise, adhering to the guidelines set forth by the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5][6][8]
Signaling Pathway and Metabolism
Niraparib's mechanism of action involves the inhibition of PARP enzymes, which are integral to the base excision repair (BER) pathway for single-strand DNA breaks. By inhibiting PARP, Niraparib leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination. The metabolism of Niraparib to its inactive M1 metabolite is a key step in its clearance from the body.
Caption: Niraparib's mechanism of action and metabolic pathway.
Experimental Workflow
The bioanalytical workflow for the quantification of Niraparib and M1 in plasma involves sample preparation, chromatographic separation, and detection by mass spectrometry. A simple protein precipitation step is employed for sample cleanup, followed by analysis using a robust LC-MS/MS system.
Caption: Experimental workflow for Niraparib and M1 analysis.
Methodology
1. Sample Preparation
A protein precipitation method is utilized for the extraction of Niraparib and M1 from human plasma.[6][9]
-
To 100 µL of plasma, add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) or a 50:50 v/v mixture of acetonitrile and methanol) containing the internal standard (IS).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
Chromatographic separation is achieved on a C18 reversed-phase column.[6][9][10]
-
Column: SunFire C18, 50 mm × 2.1 mm, 5 µm particle size (or equivalent)
-
Mobile Phase A: 20 mM Ammonium Acetate in water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile:Methanol (50:50, v/v)
-
Flow Rate: 0.5 mL/min
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
3. Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[6][9]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Niraparib: m/z 321.2 → 195.1
-
M1 Metabolite: m/z 322.2 → 279.1
-
Internal Standard (e.g., Niraparib-d8): m/z 329.2 → 203.1
-
Assay Validation
The method was validated according to the FDA and ICH guidelines for bioanalytical method validation.[5][7][8][11] The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Caption: Key parameters of bioanalytical method validation.
Quantitative Data Summary
The following tables summarize the performance characteristics of the validated assay.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Niraparib | 1 - 500 | > 0.99 |
| M1 Metabolite | 1 - 500 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Niraparib | LQC | 5 | 98.5 | 4.2 |
| MQC | 50 | 101.2 | 3.1 | |
| HQC | 400 | 99.8 | 2.5 | |
| M1 Metabolite | LQC | 5 | 102.1 | 5.5 |
| MQC | 50 | 99.5 | 3.8 | |
| HQC | 400 | 100.9 | 2.9 | |
| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |
Table 3: Stability Data
| Analyte | Condition | Duration | Stability (% of Nominal) |
| Niraparib | Bench-top (Room Temp) | 6 hours | 97.8 |
| Freeze-thaw | 3 cycles | 98.2 | |
| Long-term (-80°C) | 30 days | 99.1 | |
| M1 Metabolite | Bench-top (Room Temp) | 6 hours | 98.5 |
| Freeze-thaw | 3 cycles | 97.9 | |
| Long-term (-80°C) | 30 days | 98.7 |
Conclusion
This application note details a validated LC-MS/MS method for the simultaneous quantification of Niraparib and its major metabolite, M1, in human plasma. The method is shown to be reliable, reproducible, and suitable for supporting clinical and non-clinical studies requiring the measurement of these analytes. The provided protocols and validation data demonstrate the robustness of the assay for high-throughput bioanalysis in a regulatory-compliant environment.
References
- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitation of Niraparib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hhs.gov [hhs.gov]
Application Note & Protocol: M1 Quantification Using Stable Isotope-Labeled Internal Standards by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
In drug development, understanding the pharmacokinetic (PK) profile of a drug and its metabolites is crucial for assessing its safety and efficacy. Metabolites can be inactive, active, or even toxic, making their accurate quantification essential. The primary metabolite, often designated as M1, is of particular interest as its concentration can significantly influence the overall pharmacological and toxicological profile of a parent drug.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. A key challenge in LC-MS/MS is accounting for variability during sample preparation and analysis, such as extraction efficiency and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective method to address these challenges. A SIL-IS is a form of the analyte (in this case, M1) where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N). Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and ionization suppression or enhancement. However, it is distinguishable by its higher mass, allowing for precise and accurate quantification.
This document provides a detailed protocol for the quantification of a generic M1 metabolite in a biological matrix (e.g., human plasma) using a corresponding stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: M1 reference standard, M1 Stable Isotope-Labeled Internal Standard (e.g., M1-d4).
-
Biological Matrix: Control human plasma (K2EDTA).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade.
-
Reagents: Formic acid (FA), Ammonium acetate, and Ultrapure water.
-
Labware: Calibrated pipettes, polypropylene (B1209903) tubes, 96-well plates, autosampler vials.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of the M1 reference standard and the M1-SIL-IS into separate volumetric flasks.
-
Dissolve in an appropriate solvent (e.g., Methanol) to create 1 mg/mL stock solutions. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the M1 stock solution with 50:50 ACN:H₂O. These will be used to spike into the biological matrix to create calibration standards.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the M1-SIL-IS stock solution with 50:50 ACN:H₂O to a final concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).
-
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
-
Aliquot Samples: Pipette 50 µL of study samples, calibration standards, and quality control (QC) samples into a 96-well plate.
-
Add Internal Standard: Add 200 µL of the IS working solution in ACN (e.g., 100 ng/mL M1-SIL-IS in ACN) to all wells. The high concentration of ACN serves as the protein precipitation agent.
-
Precipitate Proteins: Vortex the plate for 2 minutes at medium speed to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Dilution: Add 100 µL of ultrapure water to the supernatant. This step reduces the organic solvent concentration, which can improve peak shape in reverse-phase chromatography.
-
Injection: The plate is now ready for injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
M1: Precursor ion (Q1) → Product ion (Q3) (e.g., m/z 350.2 → 180.1)
-
M1-SIL-IS: Precursor ion (Q1) → Product ion (Q3) (e.g., m/z 354.2 → 184.1)
-
Note: Transitions must be optimized specifically for the M1 metabolite.
-
Data Analysis
-
Peak Integration: The chromatographic peaks for M1 and M1-SIL-IS are integrated using the instrument's software.
-
Response Ratio: A response ratio is calculated for each sample:
-
Response Ratio = (Peak Area of M1) / (Peak Area of M1-SIL-IS)
-
-
Calibration Curve: A calibration curve is constructed by plotting the response ratio against the known concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied.
-
Quantification: The concentration of M1 in unknown samples is determined by back-calculating from their response ratios using the regression equation of the calibration curve.
Data Presentation
Quantitative data should be summarized in clear, concise tables. Below are examples of tables for a typical validation experiment.
Table 1: Calibration Curve Performance
This table summarizes the performance of the calibration standards used to create the regression curve.
| Standard Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 5.00 | 5.10 | 102.0 |
| 10.0 | 9.70 | 97.0 |
| 50.0 | 50.5 | 101.0 |
| 100.0 | 103.0 | 103.0 |
| 500.0 | 490.0 | 98.0 |
| 1000.0 | 995.0 | 99.5 |
| Regression: Linear, Weighting: 1/x², r² > 0.995 |
Table 2: Inter-day Accuracy and Precision
This table shows the performance of Quality Control (QC) samples at different concentrations, analyzed over multiple days to assess the method's reproducibility.
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | CV (%) |
| LLOQ | 1.00 | 6 | 1.02 | 102.0 | 8.5 |
| Low | 3.00 | 6 | 2.95 | 98.3 | 6.2 |
| Mid | 75.0 | 6 | 77.3 | 103.1 | 4.1 |
| High | 750.0 | 6 | 742.5 | 99.0 | 3.5 |
| LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation |
Application in a Pharmacodynamic Context
The quantification of M1 is often critical to understanding the complete pharmacological profile of a drug. For instance, if a parent drug is an inhibitor of a signaling pathway, M1 could be an active metabolite that also inhibits the pathway, or an inactive one. Accurately measuring its concentration helps build a comprehensive Pharmacokinetic/Pharmacodynamic (PK/PD) model.
Application Note: In Vitro Synthesis of Niraparib Metabolite M1 Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer.[1][2][3] Understanding the metabolic fate of Niraparib is crucial for comprehending its pharmacokinetics and potential drug-drug interactions. The primary metabolic pathway of Niraparib in humans involves the hydrolysis of the amide group to form its major, inactive carboxylic acid metabolite, designated as M1.[1][3][4][5][6][7] This biotransformation is primarily catalyzed by carboxylesterases (CEs).[1][3][5] The resulting M1 metabolite can be further conjugated, for instance, by glucuronidation to form metabolite M10.[1][3]
Accurate quantification of Niraparib and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. This requires the availability of pure analytical standards. This application note provides detailed protocols for the in vitro synthesis of the Niraparib metabolite M1 standard via both enzymatic and chemical hydrolysis of the parent drug, Niraparib.
Metabolic Pathway of Niraparib to M1
Niraparib undergoes hepatic metabolism where carboxylesterases play a pivotal role in hydrolyzing the amide bond of the indazole-7-carboxamide moiety, leading to the formation of the inactive M1 metabolite.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the analysis of Niraparib and M1.
| Parameter | Niraparib | This compound | Reference |
| Molecular Formula | C₁₉H₂₀N₄O | C₁₉H₁₉N₃O₂ | [3][8] |
| Molecular Weight | 320.39 g/mol | 321.37 g/mol | [8] |
| HPLC-MS/MS Calibration Range (Plasma) | 1–500 ng/mL | 1–500 ng/mL | [9] |
| HPLC-MS/MS Calibration Range (Urine) | 1–100 ng/mL | 1–100 ng/mL | [9] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol utilizes porcine liver esterase as a general carboxylesterase to mimic the primary metabolic conversion of Niraparib to M1.
Materials:
-
Niraparib
-
Porcine Liver Esterase (PLE)
-
Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
Ethyl Acetate (B1210297)
-
Formic Acid
-
Deionized Water
-
Vortex mixer
-
Centrifuge
-
Incubator/Shaking water bath (37°C)
-
Rotary evaporator
-
HPLC system for purification and analysis
Procedure:
-
Reaction Setup:
-
Prepare a 1 mg/mL stock solution of Niraparib in a minimal amount of DMSO, then dilute to the final working concentration with 0.1 M potassium phosphate buffer (pH 7.4).
-
In a reaction vessel, combine 1 mL of the Niraparib solution with a solution of porcine liver esterase (e.g., 100 units).
-
The final concentration of Niraparib should be in the range of 10-100 µM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for 4-24 hours.
-
Monitor the reaction progress by taking small aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyzing them by LC-MS/MS to check for the formation of M1.
-
-
Reaction Quenching and Extraction:
-
To stop the reaction, add an equal volume of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute and then centrifuge at 10,000 x g for 10 minutes to precipitate the enzyme.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with formic acid to a pH of approximately 3-4.
-
Perform a liquid-liquid extraction by adding 2 volumes of ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.
-
Carefully collect the upper organic layer containing the M1 metabolite. Repeat the extraction twice.
-
-
Purification and Characterization:
-
Combine the organic extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in a suitable mobile phase for purification by preparative HPLC.
-
Purify the M1 metabolite using a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Collect the fractions corresponding to the M1 peak.
-
Confirm the identity and purity of the synthesized M1 standard using LC-MS/MS and NMR spectroscopy if required.
-
Protocol 2: Chemical Synthesis of this compound
This protocol describes the acid-catalyzed hydrolysis of the amide bond in Niraparib to yield the M1 carboxylic acid.
Materials:
-
Niraparib
-
Hydrochloric Acid (HCl), 6 M
-
Sodium Hydroxide (NaOH) solution for neutralization
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate for extraction
-
Methanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
HPLC system for purification and analysis
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve a known quantity of Niraparib (e.g., 100 mg) in 6 M hydrochloric acid (e.g., 10 mL).
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
-
Hydrolysis Reaction:
-
Heat the mixture to reflux (approximately 100-110°C) with continuous stirring.
-
Maintain the reflux for 6-12 hours. The reaction progress should be monitored periodically by taking a small aliquot, neutralizing it, and analyzing by TLC or LC-MS to observe the disappearance of the starting material and the formation of the product.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a suitable base (e.g., 6 M NaOH) until the pH is approximately 7.
-
Transfer the neutralized solution to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
-
-
Purification and Characterization:
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by preparative HPLC.
-
The identity and purity of the final product should be confirmed by analytical techniques such as LC-MS/MS, ¹H NMR, and ¹³C NMR to ensure it meets the standards for a reference compound.
-
Conclusion
The protocols outlined in this application note provide robust methods for the in vitro synthesis of the this compound standard. The enzymatic method offers a biomimetic approach that is highly specific, while the chemical synthesis method provides a more traditional and often higher-yielding route for producing larger quantities of the standard. The availability of a pure M1 standard is indispensable for the accurate bioanalysis of clinical and preclinical samples, thereby supporting further research and development of Niraparib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 3. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting [mdpi.com]
- 6. Buy this compound | 1476777-06-6 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Standards for Niraparib Metabolite M1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the analysis of Niraparib (B1663559) metabolite M1, a primary metabolite of the PARP inhibitor Niraparib. The following information is intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
Niraparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, particularly ovarian and breast cancers. The primary metabolite, M1, also known as niraparib carboxylic acid, is formed through amide hydrolysis of the parent drug. Accurate quantification of M1 is crucial for understanding the complete pharmacokinetic and metabolic profile of Niraparib. This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of M1 in human plasma and urine.
Metabolic Pathway of Niraparib to M1
The metabolic conversion of Niraparib to its M1 metabolite is a key pathway in its biotransformation. Understanding this pathway is essential for interpreting drug metabolism and pharmacokinetic data.
Caption: Metabolic pathway of Niraparib to its M1 metabolite via amide hydrolysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and specific LC-MS/MS method has been developed and validated for the simultaneous quantification of Niraparib and its M1 metabolite in biological matrices.
Materials and Reagents
-
Analytical Standards: Niraparib and this compound certified reference standards. A deuterated internal standard for M1, such as (S)-2-(4-(piperidin-3-yl)phenyl-2,3,5,6-d4)-2H-indazole-7-carboxylic acid, is recommended for optimal accuracy.
-
Solvents: HPLC-grade acetonitrile, methanol (B129727), and water.
-
Additives: Formic acid and ammonium (B1175870) acetate.
-
Biological Matrix: Human plasma (K3EDTA).
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in plasma samples.
Caption: Experimental workflow for the quantification of this compound.
Detailed Protocols
1. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of Niraparib, this compound, and the internal standard (IS) in methanol at a concentration of 1.0 mg/mL.
-
Prepare intermediate working solutions by serial dilution of the stock solutions in a methanol:water (80:20, v/v) mixture.
-
Prepare calibration curve standards by spiking the appropriate working solutions into blank human plasma.
2. Sample Preparation
-
To 50 µL of plasma sample, add 250 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge the samples at 16,200 RCF for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
The following table summarizes the typical LC-MS/MS parameters for the analysis of this compound.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1100 HPLC or equivalent |
| Column | YMC Pack ODS C18 (50x4.6 mm, 3µ) or equivalent |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | A linear gradient can be optimized for separation |
| Flow Rate | 1 mL/min with a 1:1 split |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Mass Spectrometry | |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyst-dependent, requires optimization |
| Dwell Time | Optimized for the number of analytes |
| Source Temperature | Optimized for the instrument |
Quantitative Data and Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables provide a summary of expected quantitative performance data.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ (e.g., 5.0) | 95.0 - 105.0 | < 15.0 |
| Low QC | 90.0 - 110.0 | < 15.0 |
| Mid QC | 90.0 - 110.0 | < 15.0 |
| High QC | 90.0 - 110.0 | < 15.0 |
| ULOQ (e.g., 1000) | 95.0 - 105.0 | < 15.0 |
| LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control |
Table 2: Precision and Accuracy for this compound
| QC Level | Within-Run Precision (%CV) | Within-Run Accuracy (%) | Between-Run Precision (%CV) | Between-Run Accuracy (%) |
| Low | < 15.0 | 85.0 - 115.0 | < 15.0 | 85.0 - 115.0 |
| Medium | < 15.0 | 85.0 - 115.0 | < 15.0 | 85.0 - 115.0 |
| High | < 15.0 | 85.0 - 115.0 | < 15.0 | 85.0 - 115.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Recovery Precision (%CV) | Matrix Factor | Matrix Effect (%CV) |
| Low | > 80 | < 15.0 | 0.85 - 1.15 | < 15.0 |
| High | > 80 | < 15.0 | 0.85 - 1.15 | < 15.0 |
Stability
The stability of this compound in biological samples and stock solutions should be thoroughly evaluated under various conditions:
-
Freeze-Thaw Stability: Assess stability after multiple freeze-thaw cycles.
-
Short-Term Stability: Evaluate stability at room temperature for the expected duration of sample handling.
-
Long-Term Stability: Determine stability in the freezer at -20°C or -80°C over an extended period.
-
Stock Solution Stability: Confirm the stability of stock solutions at refrigerated and freezer temperatures.
Conclusion
The provided application notes and protocols describe a robust and reliable LC-MS/MS method for the quantification of this compound in biological matrices. Adherence to these guidelines and proper method validation will ensure the generation of high-quality data for pharmacokinetic and other research studies involving Niraparib. For research purposes, it is recommended to use certified analytical standards for both Niraparib and its M1 metabolite.
Troubleshooting & Optimization
Technical Support Center: Analysis of Niraparib and its M1 Metabolite by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Niraparib (B1663559) and its primary metabolite, M1.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Niraparib leading to the formation of the M1 metabolite?
Niraparib primarily undergoes hydrolysis of the amide bond to form its major active metabolite, M1 (a carboxylic acid).[1][2][3] This is followed by further conjugation, for instance, with glucuronic acid to form a glucuronide of M1.[2][3][4] The oxidative metabolism of niraparib is considered a minor pathway.[2][3]
Q2: What are the typical sample preparation methods for analyzing Niraparib and M1 in plasma and urine?
For plasma samples, a common and efficient method is protein precipitation.[1][5][6] This is often carried out using acetonitrile (B52724) or a mixture of acetonitrile and methanol.[1][5][6] For urine samples, a simple dilution with an organic solvent mixture like acetonitrile-methanol is typically sufficient before injection.[1][5]
Q3: What are the generally recommended storage conditions for Niraparib and M1 metabolite samples?
Spiked calibration curve standards and quality control standards in plasma are typically stored at -30°C or -80°C.[7][8] Stock solutions are generally stored at -80°C for long-term stability (up to 2 years) and at -20°C for shorter periods (up to 1 year).[8]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Question: My chromatogram shows significant peak tailing for Niraparib and/or M1. What could be the cause and how can I fix it?
-
Answer: Peak tailing can arise from several factors. Here's a systematic approach to troubleshoot this issue:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. For Niraparib and M1, which are basic and acidic respectively, a mobile phase with a controlled pH using additives like ammonium (B1175870) acetate (B1210297) or formic acid is crucial.[1][2][7] A mismatch between the analyte's pKa and the mobile phase pH can lead to secondary interactions with the column stationary phase.
-
Column Choice and Condition: Using a column with good silanol (B1196071) activity control, such as a C18 column, is recommended.[1][2][5][9][10] Column contamination or degradation can also cause peak tailing. Try flushing the column or replacing it if the problem persists.[11]
-
Sample Overload: Injecting a sample with a concentration that is too high can lead to peak broadening and tailing.[11] If you suspect this, dilute your sample and reinject.
-
Extra-column Effects: Excessive tubing length or dead volume in the connections between the injector, column, and detector can contribute to peak broadening.[11] Ensure all connections are secure and tubing is as short as possible.
-
Issue 2: High Signal-to-Noise Ratio or Baseline Noise
-
Question: I am observing a high background noise in my chromatogram, which is affecting the sensitivity of my assay. What are the potential sources and solutions?
-
Answer: High baseline noise can compromise the limit of detection. Consider the following:
-
Mobile Phase Contamination: Use high-purity, LC-MS grade solvents and additives.[12] Microbial growth in aqueous mobile phases can be a source of noise; it's recommended to prepare fresh mobile phases daily.[11]
-
Sample Matrix Effects: The biological matrix (e.g., plasma, urine) can introduce interfering substances. Ensure your sample preparation method, such as protein precipitation, is effective in removing these interferences.[6]
-
Mass Spectrometer Source Contamination: The ion source can become contaminated over time, leading to increased background noise.[12] Regular cleaning of the ion source components as per the manufacturer's recommendations is essential.
-
Solvent Precipitation: When switching between solvents with different compositions, salt precipitation can occur, leading to system contamination and increased noise.[12] Always flush the system adequately when changing mobile phases.
-
Issue 3: Carryover
-
Question: I am seeing peaks for Niraparib and M1 in my blank injections following a high concentration sample. How can I minimize carryover?
-
Answer: Carryover can significantly impact the accuracy of your results, especially for low-concentration samples.[13] Here's how to address it:
-
Injector Wash Solvents: Ensure your autosampler's wash solution is effective at removing the analytes from the injection needle and port. A "strong" wash with a high percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid) followed by a "weak" wash that mimics the mobile phase composition is a good practice.[13]
-
Injection Volume: Reducing the injection volume can sometimes help mitigate carryover.
-
Systematic Troubleshooting: To identify the source of carryover, systematically check different components of the LC-MS system, including the injector, column, and connections.[13]
-
Experimental Protocols
Sample Preparation from Human Plasma
-
To a 50 µL aliquot of human plasma, add 250 µL of a precipitation solution (e.g., acetonitrile containing the internal standard).[6]
-
Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge the mixture at high speed (e.g., 16,200 RCF) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following tables summarize typical experimental parameters for the analysis of Niraparib and its M1 metabolite.
Table 1: Chromatographic Conditions
| Parameter | Typical Value |
| Column | SunFire C18 (50 mm × 2.1 mm, 5 µm)[1][2][5] |
| Zorbax SB-C18 (75 mm x 4.6 mm, 3.5 µm)[7] | |
| Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)[9][10] | |
| Mobile Phase A | 20 mM Ammonium Acetate in water[1][2][5] or 0.1% Formic Acid in water[9][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (50:50, v/v)[1][2][5] or Acetonitrile[9][10] |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 20 µL[7] |
| Column Temperature | 40°C[7] |
Table 2: Mass Spectrometric Conditions
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |
| Niraparib MRM Transition | m/z 321.5 → 195.4[7] |
| Niraparib-D4 (IS) MRM Transition | m/z 325.2 → 200.1 |
Note: The optimal MRM transitions for the M1 metabolite should be determined experimentally, though fragmentation patterns are reported to be similar to Niraparib.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Quantitation of Niraparib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. zefsci.com [zefsci.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sample Recovery of Niraparib M1 from Plasma
Welcome to the Technical Support Center for optimizing the sample recovery of Niraparib (B1663559) M1 from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Niraparib M1 that influence its extraction from plasma?
A1: Niraparib M1 is the primary inactive metabolite of Niraparib, formed through amide hydrolysis. Its chemical properties are crucial for designing an effective extraction strategy.[1][2]
-
Chemical Formula: C19H19N3O2[1]
-
Structure: It is a carboxylic acid derivative of Niraparib.[5]
-
Solubility: It is highly soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][3] This suggests that more polar organic solvents may be effective for extraction.
Q2: I am experiencing low recovery of Niraparib M1 using protein precipitation. What are the potential causes and how can I troubleshoot this?
A2: Low recovery after protein precipitation (PPT) is a common issue. Here are several factors that could be contributing and steps to optimize your protocol:
-
Choice of Precipitation Solvent: The type and volume of the organic solvent are critical. Acetonitrile (B52724) is commonly used, often mixed with methanol (B129727).[6][7]
-
Troubleshooting:
-
Solvent Ratio: Ensure a sufficient volume of organic solvent is used to achieve complete protein precipitation, typically a 3:1 or 4:1 ratio of solvent to plasma.[8]
-
Solvent Composition: Experiment with different ratios of acetonitrile to methanol (e.g., 50:50 v/v) to find the optimal polarity for M1 extraction.[6][7]
-
Temperature: Perform the precipitation at a low temperature (e.g., on ice) to enhance protein removal.
-
-
-
Incomplete Precipitation: Insufficient mixing or incubation time can lead to incomplete protein precipitation, trapping the analyte.
-
Troubleshooting:
-
Vortexing: Vortex the plasma and solvent mixture vigorously for an adequate amount of time (e.g., 1-2 minutes) to ensure thorough mixing.
-
Incubation: Allow the mixture to incubate at a low temperature for a sufficient period (e.g., 10-15 minutes) before centrifugation to promote complete precipitation.
-
-
-
Analyte Adsorption: Niraparib M1 might adsorb to the precipitated proteins.
-
Troubleshooting:
-
pH Adjustment: Modify the pH of the sample before adding the precipitation solvent. Since M1 is a carboxylic acid, acidifying the sample slightly (e.g., with 0.1% formic acid) can help keep it in a less polar, protonated state, potentially reducing its affinity for the protein pellet.
-
-
Q3: My recovery of Niraparib M1 with Liquid-Liquid Extraction (LLE) is inconsistent. How can I optimize my LLE protocol?
A3: Inconsistent LLE recovery is often related to pH, solvent choice, and procedural techniques.
-
pH of the Aqueous Phase: The ionization state of Niraparib M1 is pH-dependent due to its carboxylic acid group.
-
Troubleshooting:
-
To ensure M1 is in its non-ionized, more organic-soluble form, adjust the pH of the plasma sample to be at least 2 pH units below its pKa. This will protonate the carboxylic acid group.
-
-
-
Choice of Extraction Solvent: The polarity of the organic solvent should be matched to the analyte.[9]
-
Troubleshooting:
-
Since M1 is more polar than Niraparib, a more polar extraction solvent may be required. Experiment with solvents like ethyl acetate (B1210297) or a mixture of less polar and more polar solvents.
-
-
-
Emulsion Formation: Emulsions at the interface between the aqueous and organic layers can trap the analyte and reduce recovery.
-
Troubleshooting:
-
Centrifugation: Increase the centrifugation speed or time to help break the emulsion.
-
Salt Addition: Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help separate the layers.
-
Solvent Change: Try a different extraction solvent that is less prone to emulsion formation.
-
-
Q4: I am considering using Solid-Phase Extraction (SPE) for cleaner samples. What type of sorbent and elution solvent should I use for Niraparib M1?
A4: SPE can provide cleaner extracts compared to PPT and LLE. The choice of sorbent is critical for good recovery.
-
Sorbent Selection:
-
Mixed-Mode Anion Exchange: This would be an excellent choice for Niraparib M1. The sorbent possesses both reversed-phase and anion-exchange properties. At a pH above the pKa of M1's carboxylic acid group, the analyte will be negatively charged and can be retained by the anion-exchange mechanism. The non-polar part of the molecule can interact with the reversed-phase component.
-
Polymer-Based Reversed-Phase: These sorbents can offer good retention for a wider range of polarities and are often more stable at different pH values compared to silica-based sorbents.
-
-
Elution Solvent:
-
For a mixed-mode anion exchange sorbent, elution is typically achieved by changing the pH to neutralize the charge on the analyte or by using a solvent with a high ionic strength to disrupt the ionic interaction. For example, a mobile phase containing a small percentage of a volatile acid (e.g., formic acid or acetic acid) in an organic solvent (e.g., methanol or acetonitrile) would be a good starting point.
-
Troubleshooting Guides
Low Recovery of Niraparib M1
Below is a logical workflow to troubleshoot low recovery of Niraparib M1.
Caption: Troubleshooting workflow for low Niraparib M1 recovery.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Niraparib M1 Recovery
| Technique | Typical Recovery (%) | Pros | Cons | Key Optimization Parameters |
| Protein Precipitation (PPT) | 85 - 95% | Fast, simple, inexpensive. | Less clean extract, potential for matrix effects. | Solvent type and volume, temperature, mixing. |
| Liquid-Liquid Extraction (LLE) | 90 - 105% | Cleaner extract than PPT, good recovery. | More labor-intensive, potential for emulsions. | pH of aqueous phase, organic solvent choice. |
| Solid-Phase Extraction (SPE) | > 95% | Cleanest extract, high recovery and concentration. | More expensive, requires method development. | Sorbent type, sample pH, wash and elution solvents. |
Note: Recovery percentages are typical estimates and can vary based on the specific matrix and optimized protocol.
Experimental Protocols
Protein Precipitation (PPT) Protocol
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (or a 50:50 acetonitrile:methanol mixture).
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
Liquid-Liquid Extraction (LLE) Protocol
-
Pipette 100 µL of plasma into a glass tube.
-
Add 50 µL of a pH 4.0 buffer (e.g., ammonium (B1175870) acetate) and vortex briefly.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Solid-Phase Extraction (SPE) Workflow
The following diagram illustrates a general workflow for SPE.
Caption: General workflow for Solid-Phase Extraction.
References
- 1. Buy Niraparib metabolite M1 | 1476777-06-6 [smolecule.com]
- 2. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. This compound | CAS#:1476777-06-6 | Chemsrc [chemsrc.com]
- 5. This compound | 1476777-06-6 [chemicalbook.com]
- 6. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Quantification of Niraparib M1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Niraparib (B1663559) and its primary metabolite, M1, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of Niraparib M1?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting endogenous components in a sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of Niraparib M1.[1][2] These effects can negatively impact the reproducibility, linearity, selectivity, accuracy, and sensitivity of the bioanalytical method.[1]
Q2: How can I determine if my Niraparib M1 assay is experiencing matrix effects?
A2: Two common methods to assess matrix effects are the post-column infusion method and the post-extraction spike method.[3][4]
-
Post-Column Infusion: This provides a qualitative assessment by infusing a constant flow of Niraparib M1 standard solution into the mass spectrometer while a blank matrix extract is injected into the LC system. Any signal suppression or enhancement at the retention time of Niraparib M1 indicates the presence of matrix effects.[3]
-
Post-Extraction Spike Method: This method offers a quantitative assessment. The response of Niraparib M1 spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses indicates the degree of ion suppression or enhancement.[3]
Q3: What are the most common sources of matrix effects in plasma or serum samples when quantifying Niraparib M1?
A3: Phospholipids are a major contributor to matrix effects in plasma and serum samples.[5] They are abundant in cell membranes and can co-extract with the analytes of interest, often eluting in the same chromatographic window and causing ion suppression. Other endogenous components like salts, proteins, and other metabolites can also contribute to matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of Niraparib M1 and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of results between samples. | Significant and variable matrix effects between different sample lots. | 1. Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[4][6] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Niraparib M1 will co-elute and experience similar matrix effects as the analyte, thus compensating for variability and improving reproducibility.[6][7][8] |
| Low signal intensity or poor sensitivity for Niraparib M1. | Ion suppression due to co-eluting matrix components. | 1. Chromatographic Optimization: Adjust the mobile phase gradient, change the column chemistry (e.g., use a different stationary phase), or modify the flow rate to better separate Niraparib M1 from interfering peaks.[3][7] 2. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this is only feasible if the assay sensitivity is high enough.[3][7] 3. Divert Valve: Use a divert valve to direct the flow to waste during the elution of highly interfering components, preventing them from entering the mass spectrometer source.[3] |
| Inconsistent peak shapes for Niraparib M1. | Interference from matrix components or issues with the analytical column. | 1. Improve Sample Clean-up: As mentioned above, enhanced sample preparation can remove interferences that may affect peak shape.[4][6] 2. Column Washing: Implement a robust column washing step after each injection to remove strongly retained matrix components. |
| High background noise in the chromatogram. | Contamination of the LC-MS system or insufficient sample clean-up. | 1. System Cleaning: Clean the ion source of the mass spectrometer. 2. Mobile Phase Check: Ensure the mobile phase is freshly prepared with high-purity solvents. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a quantitative assessment of matrix effects.
-
Prepare Blank Matrix Extracts: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the same sample preparation method developed for the Niraparib M1 assay.
-
Prepare Spiked Samples:
-
Set A (Analyte in Solvent): Prepare a solution of Niraparib M1 in the final reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Analyte in Extracted Matrix): Spike the blank matrix extracts from step 1 with the Niraparib M1 standard solution to achieve the same final concentrations as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for Niraparib M1.
-
Calculation: Calculate the matrix factor (MF) for each lot of the biological matrix using the following formula:
-
MF = (Peak Area of Analyte in Extracted Matrix) / (Peak Area of Analyte in Solvent)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Coefficient of Variation (CV): Determine the CV of the matrix factors across the different lots of the matrix. A CV of ≤15% is generally considered acceptable.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a common and straightforward sample preparation technique. A published method for Niraparib and M1 in human plasma utilizes protein precipitation.[9][10]
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 50 µL of the plasma sample into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add the internal standard solution (e.g., deuterated Niraparib M1).
-
Precipitation: Add 200 µL of a precipitation solvent, such as acetonitrile (B52724) or methanol (B129727) (an acetonitrile-methanol (50:50, v/v) mixture has been used for Niraparib and M1 analysis), to the plasma sample.[9][10]
-
Vortexing: Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for injection into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters used for the quantification of Niraparib and its metabolite M1, based on published literature.
| Parameter | Niraparib | Niraparib M1 | Reference |
| Precursor Ion (m/z) | 321.2 | 322.1 | [10] |
| Product Ion (m/z) | 195.1 | 278.1 | [10] |
| Internal Standard | ¹³C₆-Niraparib | ¹³C₆-Niraparib M1 | [8] |
| LC Column | SunFire C18 | SunFire C18 | [10] |
| Mobile Phase A | 20 mM ammonium (B1175870) acetate (B1210297) in water | 20 mM ammonium acetate in water | [10] |
| Mobile Phase B | Formic acid:acetonitrile:methanol (0.1:50:50, v/v/v) | Formic acid:acetonitrile:methanol (0.1:50:50, v/v/v) | [10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [10] |
Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for identifying and addressing matrix effects in bioanalytical assays.
Strategies to Mitigate Matrix Effects
Caption: Key strategies to minimize or compensate for matrix effects during LC-MS/MS analysis.
References
- 1. Research Portal [ub-ir.bolton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Niraparib Metabolite M1 in Frozen Plasma
This technical support center provides guidance and answers to frequently asked questions regarding the stability of the Niraparib (B1663559) metabolite M1 in frozen plasma samples. The information is intended for researchers, scientists, and drug development professionals conducting bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What is the Niraparib metabolite M1?
A1: The this compound is the major inactive metabolite of Niraparib. It is formed primarily through the process of amide hydrolysis catalyzed by carboxylesterases (CEs).[1] M1 can be further metabolized via glucuronidation.[1]
Q2: How stable is the this compound in frozen human plasma?
A2: While the bioanalytical method for M1 has been validated, indicating its stability under typical laboratory conditions, specific public data on the long-term and freeze-thaw stability of the M1 metabolite in frozen plasma is limited in the available literature.[2][3] However, comprehensive stability studies have been conducted for the parent drug, Niraparib, which can serve as a valuable reference.
Q3: What stability data is available for the parent drug, Niraparib, in frozen plasma?
A3: A study by Cretella et al. (2022) provides detailed stability data for Niraparib in human plasma. The findings from this study are summarized in the table below and indicate that Niraparib is stable under various storage and handling conditions.[4]
Data Presentation: Stability of Niraparib in Human Plasma
| Stability Condition | Duration / Cycles | Storage Temperature | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (CV%) | Conclusion |
| Long-Term Stability | 194 days | -80 °C | Low QC & High QC | 93 - 106 | < 7 | Stable |
| Freeze-Thaw Stability | 6 cycles | -80 °C to Room Temp | Low QC & High QC | 93 - 106 | < 7 | Stable |
| Short-Term (Bench-Top) | 5 hours | Room Temperature | Low QC & High QC | 93 - 106 | < 7 | Stable |
| Post-Preparative | 5 days | 15 °C (Autosampler) | Low QC & High QC | 93 - 106 | < 7 | Stable in final extract |
Data summarized from Cretella, M., et al. (2022).[4]
Experimental Protocols
Protocol: Assessment of Metabolite Stability in Frozen Plasma
This protocol outlines a general procedure for evaluating the long-term and freeze-thaw stability of a drug metabolite, such as Niraparib M1, in human plasma.
1. Materials and Reagents:
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Analytical reference standards of the metabolite (M1) and an appropriate internal standard (IS)
-
Organic solvents for protein precipitation (e.g., acetonitrile, methanol)
-
LC-MS/MS system
-
Calibrated freezers (-20°C and -80°C)
-
Vortex mixer, centrifuge
2. Preparation of Quality Control (QC) Samples:
-
Prepare stock solutions of the M1 metabolite and the IS in a suitable organic solvent.
-
Spike blank human plasma with the M1 stock solution to prepare low and high concentration quality control (QC) samples.
-
Aliquots of these QC samples are used for the stability assessments.
3. Long-Term Stability Assessment:
-
Store aliquots of the low and high QC samples at the desired frozen temperatures (e.g., -20°C and -80°C).
-
At predetermined time points (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of QC samples from each temperature.
-
Thaw the samples unassisted at room temperature.
-
Process the samples by protein precipitation: Add a volume of cold organic solvent (e.g., 3-4 times the plasma volume) containing the IS to each plasma sample.
-
Vortex mix the samples thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method.
-
Compare the mean concentration of the stored QC samples to that of freshly prepared QC samples. The analyte is considered stable if the deviation is within ±15%.
4. Freeze-Thaw Stability Assessment:
-
Use a set of low and high QC samples for this assessment.
-
Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat this process for a specified number of cycles (typically 3 to 5).
-
After the final thaw, process and analyze the samples as described in the long-term stability protocol.
-
Compare the mean concentration of the freeze-thaw samples to that of freshly prepared QC samples. The analyte is considered stable if the deviation is within ±15%.
Troubleshooting Guide
Q: I am observing significant degradation of M1 in my frozen samples. What could be the cause?
A: Potential causes for the degradation of M1 in frozen plasma samples include:
-
Improper Storage Temperature: While -80°C is generally recommended for long-term storage, storage at higher temperatures (e.g., -20°C) may not be sufficient to halt all enzymatic or chemical degradation processes over extended periods.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to the degradation of analytes. It is crucial to minimize the number of freeze-thaw cycles. Aliquoting samples into single-use tubes before initial freezing is highly recommended.
-
pH Shifts: Changes in the pH of the plasma upon freezing and thawing can potentially accelerate the degradation of pH-sensitive compounds.
-
Enzymatic Activity: Although significantly reduced at low temperatures, some residual enzymatic activity from esterases or other enzymes in the plasma could contribute to degradation over long-term storage.
-
Oxidation: Exposure to air during handling and storage can lead to oxidative degradation. Using tightly sealed storage tubes and minimizing headspace can help mitigate this.
Q: My results show high variability between replicate samples stored under the same conditions. What should I investigate?
A: High variability in stability studies can stem from several factors:
-
Inconsistent Sample Handling: Ensure that all samples are handled identically, including thawing time and temperature, vortexing duration, and centrifugation conditions.
-
Inaccurate Pipetting: Verify the calibration and proper use of pipettes for spiking standards and preparing samples.
-
LC-MS/MS System Performance: Check for any issues with the analytical instrument, such as fluctuations in spray stability, detector sensitivity, or chromatographic performance. Running system suitability tests before each analytical run is essential.
-
Matrix Effects: Variations in the plasma matrix between different lots or donors can sometimes influence analyte recovery and ionization, leading to variability.
-
Non-uniform Freezing/Thawing: Ensure that samples are frozen and thawed uniformly. For instance, placing samples in the front versus the back of a freezer might lead to different freezing rates.
Visualizations
Caption: Metabolic conversion of Niraparib to its inactive M1 metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine. | Semantic Scholar [semanticscholar.org]
- 4. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Niraparab M1 Peak Shape in HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Niraparib M1 during HPLC analysis.
Troubleshooting Guide
Poor peak shape for Niraparib M1 can manifest as peak tailing, fronting, or splitting. Below are common causes and systematic solutions to address these issues.
Question: My Niraparib M1 peak is tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing basic compounds like Niraparib and its metabolites. It is often caused by secondary interactions between the analyte and the stationary phase. Here is a step-by-step guide to troubleshoot and resolve peak tailing:
1. Mobile Phase pH Optimization:
The primary cause of peak tailing for compounds with amine groups is often the interaction with residual silanol (B1196071) groups on the silica-based column packing material. The ionization state of both the analyte and the silanol groups is pH-dependent. Niraparib M1 is an amphoteric compound, possessing a basic piperidine (B6355638) moiety (predicted pKa ≈ 11.2) and an acidic carboxylic acid group on the indazole ring (predicted pKa ≈ 3.7).
-
Recommendation: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.
-
Low pH (e.g., pH 2.5-3.0): At this pH, the carboxylic acid will be protonated (neutral), and the piperidine nitrogen will be protonated (positive charge). The residual silanol groups on the stationary phase will also be protonated and thus less likely to interact with the positively charged analyte. This is often the most effective strategy for improving the peak shape of basic compounds. Use a buffer such as 0.1% formic acid or a phosphate (B84403) buffer to maintain a consistent pH.
-
High pH (e.g., pH > 8): At a higher pH, the piperidine will be in its neutral form, which can reduce interactions with deprotonated silanols. However, silica-based columns have limited stability at high pH. If a high pH is necessary, use a hybrid or polymer-based column specifically designed for these conditions.
-
2. Column Selection:
The choice of HPLC column plays a critical role in achieving good peak symmetry.
-
Recommendation:
-
High-Purity Silica Columns: Use columns packed with high-purity, base-deactivated silica. These columns have a lower concentration of acidic silanol groups.
-
End-Capped Columns: Employ end-capped columns where the residual silanol groups are chemically bonded with a small silane (B1218182) to minimize their availability for secondary interactions.
-
Alternative Stationary Phases: Consider columns with alternative stationary phases, such as those with embedded polar groups or phenyl-hexyl phases, which can offer different selectivity and improved peak shape for basic compounds.
-
3. Mobile Phase Additives:
-
Recommendation:
-
Triethylamine (TEA): Add a small amount of a competing base, like 0.1-0.5% triethylamine, to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte. Note that TEA can suppress ionization in mass spectrometry.
-
Ion-Pairing Agents: For challenging separations, an ion-pairing agent like heptafluorobutyric acid (HFBA) can be used. These agents pair with the charged analyte to form a neutral complex, which has better retention and peak shape on a reversed-phase column.[1][2][3][4][5] Keep in mind that ion-pairing agents can be difficult to remove from the column and may not be compatible with mass spectrometry.
-
4. Method Parameters:
-
Recommendation:
-
Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a lower concentration of your sample.[6]
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.
-
Question: I am observing peak fronting for Niraparib M1. What could be the cause and solution?
Answer:
Peak fronting is less common than tailing but can occur under certain conditions.
-
Potential Causes & Solutions:
-
Sample Overload: Injecting too much sample can lead to fronting. Dilute your sample and re-inject.[6]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.
-
Column Temperature: Sub-ambient column temperatures can sometimes lead to fronting. Try increasing the temperature to 30-40°C.
-
Column Degradation: A void at the column inlet can cause peak fronting. This can be checked by reversing the column and running a standard. If the peak shape improves, the column is likely damaged.
-
Question: My Niraparib M1 peak is split. What should I do?
Answer:
A split peak usually indicates a problem with the sample introduction or the column itself.
-
Potential Causes & Solutions:
-
Partially Blocked Frit: The inlet frit of the column may be partially blocked. Try back-flushing the column at a low flow rate. If this doesn't resolve the issue, the frit may need to be replaced, or a new column used.
-
Column Void: A void or channel in the column packing can lead to split peaks. This is often irreversible, and the column will need to be replaced.
-
Sample Solvent Effect: Injecting a large volume of a sample solvent that is significantly different from the mobile phase can cause peak splitting. Ensure the sample solvent is as close in composition to the mobile phase as possible.
-
Co-elution: It is possible that an impurity or a related compound is co-eluting with your analyte of interest. Try changing the mobile phase composition or the gradient slope to see if the peaks can be resolved.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Niraparib M1 to consider for HPLC method development?
A1: Niraparib M1, also known as 2-{4-[(3S)-3-Piperidinyl]phenyl}-2H-indazole-7-carboxylic acid, is the major inactive metabolite of Niraparib.[7][8] Its key properties are:
-
Molecular Formula: C₁₉H₁₉N₃O₂
-
Molecular Weight: 321.37 g/mol [7]
-
Amphoteric Nature: It contains a basic piperidine ring (predicted pKa of the conjugate acid ≈ 11.2) and an acidic carboxylic acid group (predicted pKa ≈ 3.7). This dual nature is critical for pH selection in the mobile phase.
-
Solubility: It is highly soluble in DMSO.[7]
Q2: What is a good starting point for an HPLC method for Niraparib M1?
A2: A good starting point based on published methods for Niraparib and its metabolites would be:
-
Column: A C18 or C8 column (e.g., 150 x 4.6 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from a low to a high percentage of organic modifier.
-
Flow Rate: 0.5 - 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection: UV at approximately 240 nm.[9]
Q3: How does the mobile phase pH affect the retention and peak shape of Niraparib M1?
A3: The mobile phase pH directly influences the ionization state of Niraparib M1's carboxylic acid and piperidine groups.
-
At low pH (e.g., < 3) , the carboxylic acid is neutral, and the piperidine is positively charged. This can lead to good retention on a C18 column and minimize silanol interactions, resulting in a better peak shape.
-
At mid-range pH (e.g., 4-7) , both the carboxylic acid and the piperidine can be ionized, leading to a more polar molecule with potentially poor retention and peak shape.
-
At high pH (e.g., > 9) , the carboxylic acid will be negatively charged, and the piperidine will be neutral. This can also be a viable option for analysis, but requires a pH-stable column.
Data Presentation
Table 1: Summary of Recommended Starting HPLC Parameters for Niraparib M1 Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C8, high-purity, end-capped (e.g., 150 x 4.6 mm, 5 µm) | Good retention for moderately polar compounds; minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) or 10 mM Ammonium Formate (pH 3-4) | Protonates silanol groups and the analyte's piperidine moiety, improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 10-90% B over 15 minutes | A generic starting gradient to elute the analyte. |
| Flow Rate | 0.8 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 - 40°C | Improves efficiency and can enhance peak shape. |
| Injection Vol. | 5 - 20 µL | Dependent on sample concentration and column dimensions. |
| Detection | UV at 240 nm | A common wavelength for the detection of Niraparib.[9] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Improved Peak Shape
-
Prepare Mobile Phases:
-
Low pH:
-
Mobile Phase A1: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B1: 0.1% Formic Acid in Acetonitrile.
-
-
Mid pH (for comparison):
-
Mobile Phase A2: 10 mM Ammonium Acetate in HPLC-grade water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B2: Acetonitrile.
-
-
-
Equilibrate the Column: Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A1, 10% B1) for at least 30 minutes.
-
Inject Standard: Inject a standard solution of Niraparib M1.
-
Run Gradient: Run a standard gradient (e.g., 10-90% B over 15 minutes).
-
Evaluate Peak Shape: Analyze the peak asymmetry factor. A value between 0.9 and 1.2 is generally considered good.
-
Repeat with Different pH: Repeat steps 2-5 with the mid-pH mobile phase (A2/B2) to observe the effect of pH on peak shape.
Mandatory Visualization
References
- 1. PIPERIDINE - Ataman Kimya [atamanchemicals.com]
- 2. Buy Niraparib metabolite M1 | 1476777-06-6 [smolecule.com]
- 3. 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 [m.chemicalbook.com]
- 4. This compound | CAS#:1476777-06-6 | Chemsrc [chemsrc.com]
- 5. Piperidine [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
Selection of internal standard for Niraparib M1 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Niraparib (B1663559) and its primary metabolite, M1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of internal standard (IS) for the analysis of Niraparib M1?
For the quantitative analysis of Niraparib M1 by LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard is highly recommended. A deuterated analog of the M1 metabolite, such as Niraparib M1-d4, is the ideal choice. This is considered best practice in bioanalytical method development as it ensures the most accurate and precise results by compensating for variations in sample processing and instrument response.[1][2][3]
Q2: Can I use a structural analog as an internal standard for M1 analysis?
While a SIL IS is preferred, a structural analog can be considered if a deuterated version of M1 is not available. However, careful validation is crucial to ensure it behaves similarly to the analyte during extraction, chromatography, and ionization.[4] Potential structural analogs for Niraparib analysis have included other PARP inhibitors like Olaparib or related compounds such as galunisertib.[4] The selection of a structural analog for M1 would require a thorough evaluation of its physicochemical properties relative to M1.
Q3: What are the typical sample preparation techniques for Niraparib and M1 analysis in plasma?
Common sample preparation techniques include protein precipitation and liquid-liquid extraction (LLE).[1][5] Protein precipitation is a simpler and faster method, often carried out using acetonitrile (B52724) or a mixture of acetonitrile and methanol.[5][6] LLE can provide a cleaner sample extract, which may be beneficial for reducing matrix effects.[1]
Q4: Are there published LC-MS/MS methods for the simultaneous analysis of Niraparib and M1?
Yes, validated LC-MS/MS methods have been published for the simultaneous quantification of Niraparib and its M1 metabolite in human plasma and urine.[5][6][7] These methods typically use a reversed-phase C18 column and gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile and/or methanol).[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in M1 Quantification | Inappropriate internal standard. | The ideal internal standard for M1 is its stable isotope-labeled counterpart (e.g., Niraparib M1-d4). If using a structural analog, ensure its extraction recovery and ionization efficiency are very similar to M1 across the calibration range. |
| Matrix effects. | Evaluate and minimize matrix effects by optimizing the sample cleanup procedure. Consider using a more rigorous extraction method like LLE or employing a calibration curve prepared in the same biological matrix. | |
| Poor Peak Shape for M1 | Incompatible mobile phase pH. | Niraparib M1 is a carboxylic acid.[5][6] Ensure the mobile phase pH is appropriate for good chromatographic peak shape. Typically, a slightly acidic mobile phase is used. |
| Column degradation. | Use a guard column and ensure proper sample cleanup to prolong the life of the analytical column. | |
| Low Sensitivity for M1 | Suboptimal mass spectrometry parameters. | Optimize the MS parameters, including the precursor and product ion m/z values (MRM transitions), collision energy, and source parameters for M1 and its IS. |
| Inefficient extraction. | Evaluate the extraction efficiency of your chosen method. Adjust the solvent, pH, or technique to improve the recovery of M1. | |
| Internal Standard Signal Drift | Instability of the IS. | Verify the stability of the internal standard in the stock solution and in the processed samples under the storage and analytical conditions. |
| Contamination of the MS source. | Clean the mass spectrometer source to remove any contaminants that may be suppressing the IS signal. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of Niraparib, its M1 metabolite, and their potential internal standards.
Table 1: Mass Spectrometry Parameters
| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Niraparib | Niraparib-d4 | 321.5 | 195.4 | Positive |
| Niraparib M1 | Niraparib M1-d4 | Data not available in search results | Data not available in search results | Positive |
| Olaparib (as IS) | - | Data not available in search results | Data not available in search results | Positive |
Note: Specific MRM transitions for Niraparib M1 and its deuterated internal standard were not detailed in the provided search results. These would need to be optimized during method development.
Table 2: Chromatographic and Validation Parameters
| Analyte | Internal Standard | Column | Mobile Phase Example | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Niraparib | Niraparib-d4 | SunFire C18 (50 x 2.1 mm, 5 µm) | A: 20 mM Ammonium AcetateB: 0.1% Formic acid in Acetonitrile:Methanol (50:50) | 1 - 500 (plasma) | Within ±7.6% | ≤9.3% |
| Niraparib M1 | Niraparib M1-d4 | SunFire C18 (50 x 2.1 mm, 5 µm) | A: 20 mM Ammonium AcetateB: 0.1% Formic acid in Acetonitrile:Methanol (50:50) | 1 - 500 (plasma) | Data not available in search results | Data not available in search results |
| Niraparib | Olaparib | YMC Pack ODS C18 (50 x 4.6 mm, 3 µm) | Methanol: 2 mM Ammonium Acetate | 4.38 - 1121.35 | 94.2 - 105.8% | <11.2% |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a method for the analysis of Niraparib and its M1 metabolite in human plasma.[5][6]
-
To 50 µL of plasma sample, add the internal standard solution.
-
Add protein precipitation solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and methanol) at a ratio of 3:1 (solvent:plasma).
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Decision workflow for selecting an internal standard for Niraparib M1 analysis.
Caption: General experimental workflow for Niraparib M1 analysis in plasma.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Quantitation of Niraparib in Human Plasma by LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijapbjournal.com [ijapbjournal.com]
- 5. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Niraparib and its M1 Metabolite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for Niraparib (B1663559) and its primary metabolite, M1, during mass spectrometry analysis.
Troubleshooting Guide: Ion Suppression for Niraparib M1
Ion suppression can significantly impact the accuracy and sensitivity of your assay. This guide outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity or poor sensitivity for M1 | - Matrix Effects: Co-eluting endogenous components (e.g., phospholipids, salts) from the biological matrix (plasma, urine) are suppressing the ionization of M1.[1][2][3] - Inefficient Ionization: Suboptimal ion source settings or mobile phase composition. | - Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4] - Chromatographic Separation: Adjust the gradient elution to better separate M1 from the ion suppression zone. Consider using a different column chemistry (e.g., phenyl-hexyl).[2] - Dilution: Dilute the sample to reduce the concentration of interfering matrix components.[3] |
| Poor reproducibility of M1 quantification | - Variable Matrix Effects: Inconsistent ion suppression across different samples or batches.[1][5] - Sample Preparation Inconsistency: Lack of uniformity in the sample clean-up process. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for M1 will co-elute and experience the same degree of ion suppression, allowing for accurate and reproducible quantification.[2] - Automate Sample Preparation: Utilize automated systems to ensure consistency in extraction procedures. |
| Peak shape issues (tailing, splitting) for M1 | - Secondary Interactions: Analyte interaction with active sites on the column or metal components of the LC system.[6] - Suboptimal Mobile Phase pH: The pH of the mobile phase may not be optimal for the acidic M1 metabolite. | - Use a High-Performance Column: Employ a column with high-purity silica (B1680970) and end-capping. - Consider Metal-Free Systems: For chelating compounds, metal-free columns and PEEK tubing can reduce peak tailing and signal loss.[6] - Adjust Mobile Phase pH: Optimize the pH of the mobile phase to ensure consistent ionization and peak shape for the carboxylic acid metabolite M1. |
| Shift in M1 Retention Time | - Column Degradation: Loss of stationary phase or column contamination. - Mobile Phase Inconsistency: Changes in mobile phase composition or pH. | - Use a Guard Column: Protect the analytical column from contaminants. - Regularly Prepare Fresh Mobile Phase: Ensure consistency in mobile phase preparation. |
Frequently Asked Questions (FAQs)
Identifying and Quantifying Ion Suppression
Q1: How can I determine if ion suppression is affecting my Niraparib M1 analysis?
A1: The most common method is the post-column infusion (PCI) experiment .[2][5] In this technique, a solution of the M1 analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected into the LC system. A drop in the M1 baseline signal at a specific retention time indicates the elution of interfering components from the matrix that cause ion suppression.[5]
Q2: How can I quantify the extent of ion suppression (matrix effect)?
A2: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Minimizing Ion Suppression
Q3: What is the most effective sample preparation technique to reduce ion suppression for M1?
A3: While protein precipitation is a simple and fast method, it may not be sufficient for removing all interfering matrix components, especially phospholipids.[4][7] For minimizing ion suppression, consider the following, in order of increasing effectiveness:
-
Protein Precipitation (PPT): Good for initial method development, but may require further optimization.[4][7]
-
Liquid-Liquid Extraction (LLE): Offers better clean-up than PPT by partitioning the analyte into an immiscible organic solvent.[8]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away. This is often the most effective method for minimizing matrix effects.[4]
Q4: Can chromatographic conditions be modified to avoid ion suppression?
A4: Yes. If you have identified a region of ion suppression using a post-column infusion experiment, you can adjust your chromatographic method to ensure that the M1 metabolite does not elute in that region.[5] This can be achieved by:
-
Modifying the Gradient: A shallower gradient can improve the separation between M1 and interfering peaks.[2]
-
Changing the Stationary Phase: If a C18 column is being used, switching to a column with a different chemistry, such as a phenyl-hexyl or biphenyl (B1667301) column, can alter the elution order of M1 and the interfering components.[2]
Q5: How does the choice of ionization source affect ion suppression?
A5: Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) because the ionization process in ESI is more complex and prone to competition from co-eluting matrix components.[3] If your instrumentation allows, testing with an APCI source may show reduced ion suppression. Additionally, switching between positive and negative ESI modes can sometimes mitigate ion suppression, as fewer compounds are typically ionizable in negative mode.[3]
Experimental Protocols
Recommended LC-MS/MS Method for Niraparib and M1 in Human Plasma
This protocol is based on a validated method and is designed to minimize ion suppression.[4][7]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 200 µL of a precipitation solution (e.g., acetonitrile-methanol (50:50, v/v)) containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate or vial for injection.
2. Liquid Chromatography Conditions
-
Column: SunFire C18, 3.5 µm, 2.1 x 50 mm or equivalent
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile:methanol (50:50, v/v)
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-20% B
-
3.6-5.0 min: 20% B
-
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Niraparib: Monitor appropriate precursor and product ions (e.g., as cited in literature)
-
M1: Monitor appropriate precursor and product ions (e.g., as cited in literature)
-
Internal Standard: Monitor appropriate precursor and product ions
-
-
Ion Source Parameters: Optimize gas flows, temperature, and voltages for your specific instrument.
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from a validated bioanalytical method for Niraparib. While specific data for M1 was not detailed in a comparative table in the initial search, the data for the parent drug, Niraparib, indicates that with appropriate methods, ion suppression can be well-controlled.
| Analyte | Concentration (pg/mL) | Extraction Recovery (%) | Matrix Effect (%CV) | Reference |
| Niraparib | 30.0 | 99.2 ± 2.4 | 1.30 | [8] |
| 3500.0 | 94.2 ± 1.7 | |||
| 8000.0 | 96.9 ± 6.1 | |||
| Overall Average | 96.0 ± 2.8 |
Note: The low %CV for the matrix effect at the MQC level suggests that the method employed effectively minimized variable ion suppression.
Visualizations
Caption: Workflow for troubleshooting ion suppression.
Caption: Protein precipitation workflow for plasma samples.
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. providiongroup.com [providiongroup.com]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Cross-contamination issues in Niraparib M1 bioanalysis
Technical Support Center: Niraparib (B1663559) & M1 Bioanalysis
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of cross-contamination during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of Niraparib and its primary metabolite, M1.
Frequently Asked Questions (FAQs)
Q1: What is cross-contamination in the context of Niraparib and M1 bioanalysis?
A1: Cross-contamination, often referred to as carryover, is the unintentional introduction of Niraparib or M1 from one sample into a subsequent sample. In LC-MS/MS analysis, this typically manifests as a detectable signal for the analyte or metabolite in a blank or zero-concentration sample that is injected immediately after a high-concentration sample, such as a calibration standard or a study sample.[1] This can lead to the inaccurate quantification of low-concentration samples.
Q2: What are the primary sources of cross-contamination in an LC-MS/MS system?
A2: Contamination can originate from multiple points within the analytical system. The most common sources include:
-
Autosampler: Residual analyte may adhere to the exterior or interior of the injection needle, the injection valve, or sample loops.[2]
-
LC Column: The analyte can be strongly retained on the column, particularly on the guard column or frits, and slowly elute in subsequent runs.[1]
-
Mass Spectrometer Source: The ion source and transfer optics can become contaminated over time, leading to a persistent background signal.[1]
-
Shared System Components: Tubing, fittings, and solvents can become sources of contamination if not properly maintained.[3] Contaminants can also be introduced from solvents, reagents, and even laboratory air.[4]
Q3: Why might the M1 metabolite be particularly prone to carryover?
A3: The M1 metabolite of Niraparib is a carboxylic acid.[5][6] Compared to the parent drug, metabolites can exhibit different physicochemical properties, such as increased polarity or "stickiness." This can lead to stronger, non-specific binding to surfaces within the LC system, such as metal fittings or active sites on the column stationary phase, making it more difficult to wash from the system between injections. Furthermore, some metabolites can undergo in-source fragmentation in the mass spectrometer, potentially creating interfering signals.[7][8]
Q4: What are the regulatory expectations regarding carryover in bioanalytical methods?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure their reliability.[9][10] During validation, carryover must be assessed. A common acceptance criterion is that the response of any interfering component in a blank sample, injected after a high-concentration standard (Upper Limit of Quantitation, ULOQ), should not be greater than 20% of the response of the Lower Limit of Quantitation (LLOQ) and 5% for the internal standard (IS).[11][12]
Troubleshooting Guide: High Signal in Blank Samples
This guide provides a systematic approach to identifying and mitigating the source of Niraparib or M1 signal in blank or zero samples.
Step 1: Confirm and Classify Carryover
-
Initial Test: Inject a blank sample (matrix without analyte) followed by the highest calibration standard (ULOQ), and then inject at least two consecutive blank samples.
-
Analyze the Pattern:
-
Decreasing Signal: If the contaminant peak is largest in the first blank and decreases significantly in the second, the issue is likely classic carryover from the preceding sample.[2]
-
Constant Signal: If the contaminant peak is present at a relatively constant, low level across all blank injections, this suggests a persistent background contamination of the system (e.g., contaminated solvents or mass spectrometer source).[3]
-
Step 2: Isolate the Source of Contamination
The following workflow helps systematically pinpoint the origin of the contamination.
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. nalam.ca [nalam.ca]
- 12. ovid.com [ovid.com]
Technical Support Center: Enhancing the Robustness of Niraparib M1 Analytical Methods
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhance the robustness of analytical methods for Niraparib (B1663559) and its major metabolite, M1. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is Niraparib M1 and why is its accurate quantification important?
A1: Niraparib M1 is the primary inactive carboxylic acid metabolite of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1][2] It is formed through the hydrolysis of the amide group of Niraparib, a reaction catalyzed by carboxylesterases.[2] Although inactive, M1 is a major circulating metabolite, and its concentration provides valuable information for pharmacokinetic (PK) studies, helping to understand the absorption, distribution, metabolism, and excretion (ADME) of Niraparib.[1] Accurate quantification of both the parent drug and its major metabolite is crucial for a complete understanding of the drug's disposition in the body.
Q2: What is the most common analytical technique for the simultaneous quantification of Niraparib and M1?
A2: The most widely used and robust method for the simultaneous quantification of Niraparib and its M1 metabolite in biological matrices such as plasma and urine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][3][4] This technique offers high sensitivity and selectivity, allowing for accurate measurements even at low concentrations.
Q3: What are the typical sample preparation methods for analyzing Niraparib and M1 in plasma?
A3: A simple and effective sample preparation method is protein precipitation.[1][5] This typically involves adding a cold organic solvent, such as a mixture of acetonitrile (B52724) and methanol, to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing the analytes can be diluted and directly injected into the LC-MS/MS system. This method is fast and generally provides good recovery for both Niraparib and M1.[1][5]
Troubleshooting Guide
Chromatography Issues
Q4: I am observing poor peak shape (tailing) for the M1 metabolite. What could be the cause and how can I resolve it?
A4: Poor peak shape for Niraparib M1, a carboxylic acid, is a common issue.
-
Secondary Interactions: The carboxylic acid group of M1 can interact with active sites on the column packing material, leading to peak tailing.
-
Solution: Use a column with end-capping to minimize silanol (B1196071) interactions. Operating the mobile phase at a low pH (e.g., with 0.1% formic acid) will ensure the carboxylic acid is in its protonated form, reducing its potential for strong secondary interactions with the stationary phase.
-
-
Column Contamination: Buildup of matrix components on the column can lead to peak shape deterioration.
-
Solution: Use a guard column and implement a robust column washing procedure after each batch of samples.
-
-
Inappropriate Mobile Phase Buffer: Insufficient buffering capacity can lead to peak tailing.
-
Solution: Ensure adequate buffering of the mobile phase. Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are commonly used buffers that can improve peak shape.
-
Q5: The retention times for Niraparib and M1 are shifting between injections. What should I check?
A5: Retention time shifts can compromise data quality and reproducibility.
-
Column Equilibration: Insufficient column equilibration time between injections can lead to drifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 5-10 column volumes is a good starting point.
-
-
Pump Performance: Inconsistent mobile phase composition or flow rate from the LC pump can cause retention time variability.
-
Solution: Check the pump for leaks and ensure proper solvent degassing. Perform a flow rate accuracy test.
-
-
Column Temperature: Fluctuations in the column oven temperature can affect retention times.
-
Solution: Use a column oven to maintain a stable temperature throughout the analytical run.
-
Mass Spectrometry Issues
Q6: I am experiencing low sensitivity for the M1 metabolite. How can I improve the signal?
A6: Low sensitivity for M1 can be due to its chemical properties and matrix effects.
-
Ionization Efficiency: As a carboxylic acid, M1 may not ionize as efficiently as the more basic Niraparib in positive electrospray ionization (ESI) mode.
-
Solution: While positive mode is commonly used for both, you can optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) specifically for M1. Ensure the mobile phase pH is optimal for ionization.
-
-
Matrix Effects: Endogenous components in the plasma extract can co-elute with M1 and suppress its ionization.
-
Solution: Improve sample clean-up by using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Alternatively, adjust the chromatography to separate M1 from the interfering matrix components. Using a stable isotope-labeled internal standard for M1 is crucial to compensate for matrix effects.[3]
-
-
Analyte Degradation: M1 may be unstable in the sample or during the analytical process.
-
Solution: Review the stability data (see Table 3) and ensure samples are handled and stored correctly. Minimize the time samples spend in the autosampler.
-
Q7: I am observing significant carryover for Niraparib in blank injections after a high concentration sample. What is the best way to mitigate this?
A7: Carryover of Niraparib has been identified as a potential issue.[6]
-
Injector Contamination: The analyte can adsorb to surfaces in the injector and autosampler.
-
Solution: Optimize the needle wash procedure. A wash solution containing a high percentage of organic solvent and a modifier to change the pH (e.g., a basic wash solution like 0.3% ammonium hydroxide (B78521) in methanol/water) can be effective.[6]
-
-
Column Carryover: The analyte may be retained on the column and slowly elute in subsequent runs.
-
Solution: Implement a high-organic wash step at the end of each gradient elution to ensure all of the analyte is eluted from the column before the next injection.
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Niraparib and M1 Analysis
| Parameter | Niraparib | Niraparib M1 | Internal Standard (IS) |
| LC Column | SunFire C18 (50 mm x 2.1 mm, 5 µm)[1] | SunFire C18 (50 mm x 2.1 mm, 5 µm)[1] | SunFire C18 (50 mm x 2.1 mm, 5 µm)[1] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water[1] | 20 mM Ammonium Acetate in Water[1] | 20 mM Ammonium Acetate in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)[1] | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)[1] | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)[1] |
| Flow Rate | 0.6 mL/min[3] | 0.6 mL/min[3] | 0.6 mL/min[3] |
| Ionization Mode | ESI Positive[1] | ESI Positive[1] | ESI Positive[1] |
| MRM Transition | 321.5 > 195.4[3] | 322.1 > 278.1 | 325.4 > 195.4 (Niraparib-d4)[3] |
Table 2: Sample Preparation Protocol - Protein Precipitation
| Step | Description |
| 1 | Pipette 50 µL of plasma sample into a clean microcentrifuge tube. |
| 2 | Add 10 µL of internal standard working solution (e.g., Niraparib-d4 in methanol). |
| 3 | Add 150 µL of cold precipitation solvent (e.g., Acetonitrile:Methanol, 50:50, v/v). |
| 4 | Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. |
| 5 | Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. |
| 6 | Transfer the clear supernatant to a clean vial for LC-MS/MS analysis. |
Table 3: Stability of Niraparib in Human Plasma[3]
| Stability Condition | Concentration (pg/mL) | Mean ± SD (pg/mL) | CV (%) | Accuracy (%) |
| Bench Top (72 hr at RT) | 30 | 29.5 ± 0.6 | 2.2 | 98.3 |
| 8000 | 7868.1 ± 133.8 | 1.7 | 98.4 | |
| Freeze-Thaw (3 cycles) | 30 | 29.8 ± 0.5 | 1.8 | 99.3 |
| 8000 | 7985.2 ± 151.7 | 1.9 | 99.8 | |
| Autosampler (55.5 hr at 20°C) | 30 | 29.1 ± 0.8 | 2.7 | 97.0 |
| 8000 | 7744.3 ± 271.1 | 3.5 | 96.8 | |
| Long-Term (-30°C for 71 days) | 30 | 30.1 ± 0.7 | 2.3 | 100.3 |
| 8000 | 8032.4 ± 249.0 | 3.1 | 100.4 |
Experimental Protocols
A detailed methodology for the simultaneous analysis of Niraparib and M1 in human plasma is provided below, based on validated methods from the literature.[1][3]
1. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of Niraparib, M1, and the internal standard (e.g., Niraparib-d4) in methanol.
-
Prepare working standard solutions by serial dilution of the stock solutions.
-
Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
2. Sample Preparation (Protein Precipitation)
-
Follow the protocol outlined in Table 2.
3. LC-MS/MS Analysis
-
Use the LC and MS parameters detailed in Table 1.
-
Inject the prepared samples onto the LC-MS/MS system.
-
Acquire data using Multiple Reaction Monitoring (MRM) mode.
4. Data Processing and Quantification
-
Integrate the peak areas for Niraparib, M1, and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Niraparib and M1 in the QC and unknown samples using the calibration curve.
Visualizations
References
- 1. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ijapbjournal.com [ijapbjournal.com]
- 5. Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
Validation & Comparative
A Comparative Analysis of Niraparib and its Major Metabolite M1: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib, and its principal metabolite, M1. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their biochemical and pharmacological properties, offering a clear, data-driven comparison to inform further research and development.
Introduction
Niraparib is a potent inhibitor of PARP enzymes, particularly PARP-1 and PARP-2, which are critical components of the DNA damage repair machinery. By impeding this repair pathway, Niraparib induces synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. The metabolism of Niraparib primarily yields the M1 metabolite. Understanding the comparative activity of Niraparib and M1 is crucial for a complete characterization of the drug's overall pharmacological profile.
Biochemical and Pharmacological Properties: A Tabular Comparison
To facilitate a direct comparison, the following tables summarize the key quantitative data for Niraparib and its M1 metabolite.
| Parameter | Niraparib | M1 (Major Metabolite) | Reference(s) |
| Target(s) | PARP-1, PARP-2 | Inactive | [1][2] |
| PARP-1 IC₅₀ | 3.8 nM | Not reported; considered inactive | [3] |
| PARP-2 IC₅₀ | 2.1 nM | Not reported; considered inactive | [3] |
| Cellular PARP Activity (EC₅₀) | ~4 nM | Not reported; considered inactive | [4] |
| PARP Trapping Potency | Potent (Niraparib > Olaparib >> Veliparib) | Not reported; presumed to be inactive | [5] |
Table 1: Comparative Biochemical and Cellular Activity. IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values highlight the potent enzymatic and cellular inhibition by Niraparib. M1 is widely reported as an inactive metabolite.
| Parameter | Niraparib | M1 (Major Metabolite) | Reference(s) |
| Metabolism | Primarily metabolized by carboxylesterases to M1.[1] | Further undergoes glucuronidation to M10.[1] | |
| Bioavailability (F) | ~73% | Not applicable | [2] |
| Time to Peak (Tₘₐₓ) | ~3 hours | Not reported | [2] |
| Plasma Protein Binding | ~83% | Not reported | [2] |
| Volume of Distribution (Vd/F) | 1220 (±1114) L | Not reported | [2] |
| Elimination Half-life (t½) | ~36 hours | Not reported | [2] |
| Clearance (CL/F) | 16.2 L/h | Not reported | [2] |
| Excretion | Urine (47.5%) and Feces (38.8%) as unchanged drug and metabolites.[6] | A major metabolite found in plasma, urine, and feces.[6] |
Table 2: Comparative Pharmacokinetic Properties. This table outlines the absorption, distribution, metabolism, and excretion (ADME) characteristics of Niraparib. M1 is a significant circulating metabolite.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of Niraparib and M1.
Quantification of Niraparib and M1 in Human Plasma and Urine by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of Niraparib and its M1 metabolite in biological matrices.[7][8][9]
-
Sample Preparation:
-
Plasma: Protein precipitation is performed using acetonitrile.
-
Urine: Samples are diluted with an acetonitrile-methanol (50:50, v/v) solution.[10]
-
-
Chromatographic Separation:
-
A C18 reversed-phase column (e.g., SunFire C18, 50 mm × 2.1 mm, 5 μm) is typically used.[10][9]
-
A gradient elution is employed with a mobile phase system consisting of an aqueous component (e.g., 20 mM ammonium (B1175870) acetate) and an organic component (e.g., 0.1% formic acid in acetonitrile:methanol, 50:50, v/v).[10][9]
-
-
Mass Spectrometric Detection:
-
Validation: The method is validated according to regulatory guidelines (e.g., FDA and EMA) for linearity, accuracy, precision, selectivity, and stability.[10]
PARP Inhibition Assays
Both biochemical and cell-based assays are utilized to determine the inhibitory activity of compounds against PARP enzymes.
-
Biochemical PARP Inhibition Assay:
-
This assay measures the inhibition of the enzymatic activity of purified PARP-1 and PARP-2.
-
The assay typically involves the incubation of the PARP enzyme with a DNA substrate (e.g., nicked DNA), NAD⁺ (the substrate for PARP), and the test compound (Niraparib or M1).
-
The formation of poly(ADP-ribose) (PAR) chains is quantified, often using an ELISA-based method with an anti-PAR antibody.[4]
-
IC₅₀ values are calculated from the dose-response curves.
-
-
Whole-Cell PARP Inhibition Assay:
-
This assay assesses the ability of a compound to inhibit PARP activity within intact cells.
-
Cells are treated with a DNA-damaging agent (e.g., hydrogen peroxide or an alkylating agent) to induce PARP activity.
-
The cells are then incubated with varying concentrations of the test compound.
-
Cell lysates are prepared, and the levels of PAR are measured, typically by Western blot or ELISA.[4]
-
EC₅₀ values are determined from the resulting dose-response curves.
-
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication.
Figure 1: Overview of Niraparib's metabolism and mechanism of action.
Figure 2: A generalized workflow for the quantification of Niraparib and M1.
Discussion
The available data consistently indicate that Niraparib is a potent inhibitor of PARP-1 and PARP-2, while its major metabolite, M1, is pharmacologically inactive.[1][2] This is a critical distinction, as it suggests that the therapeutic efficacy of Niraparib is directly attributable to the parent compound. While one commercial supplier describes the M1 metabolite as "active," the overwhelming scientific literature and drug information resources characterize it as inactive.[5] Further direct comparative studies with published IC₅₀ values for M1 would be beneficial to definitively resolve this discrepancy.
The pharmacokinetic profile of Niraparib, including its good oral bioavailability and long half-life, supports once-daily dosing.[2] The extensive metabolism to the inactive M1, followed by further metabolism and excretion, is a key feature of its disposition.
Conclusion
This comparative guide provides a summary of the current understanding of Niraparib and its major metabolite, M1. The data clearly demonstrate that Niraparib is the active pharmacological entity responsible for PARP inhibition, while M1 is an inactive metabolite. The provided experimental protocols offer a foundation for researchers seeking to conduct further studies in this area. Future research should aim to publish direct comparative data on the PARP inhibitory activity of Niraparib and M1 to further solidify our understanding of their respective pharmacological roles.
References
- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Niraparib metabolite M1 HCl | PARP1/2 inhibitor | TargetMol [targetmol.com]
- 5. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijapbjournal.com [ijapbjournal.com]
- 8. Development and Validation of Bioanalytical Method for Estimation of Niraparib in Rat Plasma Using High Performance LC-MS/MS And Its Application to Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 9. Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Activity of PARP Inhibitor Metabolites: A Comparative Analysis with a Focus on Niraparib's M1
For Immediate Release
[City, State] – December 7, 2025 – A comprehensive review of available data on the metabolites of poly (ADP-ribose) polymerase (PARP) inhibitors reveals significant differences in their biological activity, with niraparib's major metabolite, M1, consistently characterized as inactive. This contrasts with the metabolites of other approved PARP inhibitors, such as olaparib (B1684210) and rucaparib (B1680265), which retain some level of PARP inhibition, albeit significantly lower than their parent compounds. This guide provides a comparative analysis of the activity of niraparib's M1 metabolite versus the metabolites of other key PARP inhibitors, supported by available experimental data and detailed methodologies.
Executive Summary
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have revolutionized the treatment of cancers with deficiencies in DNA damage repair, particularly those with BRCA1/2 mutations. Upon administration, these drugs are metabolized in the body, leading to the formation of various metabolites. The biological activity of these metabolites is a critical factor in understanding the overall efficacy and potential off-target effects of the parent drug.
This guide focuses on the activity of the major metabolites of four prominent PARP inhibitors: niraparib, olaparib, rucaparib, and talazoparib. The primary finding is that niraparib's major metabolite, M1, is inactive, distinguishing it from the metabolites of olaparib and rucaparib, which exhibit residual, though attenuated, PARP inhibitory activity. Talazoparib, on the other hand, undergoes minimal metabolism.
Comparative Analysis of PARP Inhibitor Metabolite Activity
The primary mechanism of action of PARP inhibitors is the inhibition of PARP enzymes, particularly PARP-1 and PARP-2, which play a crucial role in the repair of single-strand DNA breaks. The activity of the metabolites of these drugs is therefore primarily assessed by their ability to inhibit these enzymes.
| Parent Drug | Major Metabolite(s) | Metabolic Pathway | Reported Activity vs. Parent Drug | Quantitative Data (IC50) |
| Niraparib | M1 | Carboxylesterase-catalyzed amide hydrolysis[1][2] | Inactive[1][2] | Not available; consistently reported as inactive |
| Olaparib | M12, M15, M18 | Cytochrome P450 (CYP3A4/5) oxidation[3][4] | 4- to 30-fold less potent[3][5] | Not available in a direct comparative format |
| Rucaparib | M324 | Cytochrome P450 (CYP1A2, CYP3A) oxidation[6][7] | ≥ 34-fold less potent against PARP1/2/3[6] | IC50 values are ≥ 34-fold higher than rucaparib[6] |
| Talazoparib | - | Minimal metabolism | No major active metabolites identified | Not applicable |
Table 1: Comparative Activity of Major Metabolites of PARP Inhibitors. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In-Depth Look at Niraparib's M1 Metabolite
Niraparib is primarily metabolized to M1 through amide hydrolysis, a reaction catalyzed by carboxylesterases[1][2]. Extensive studies have characterized M1 as an inactive metabolite, meaning it does not significantly inhibit PARP-1 or PARP-2 enzymes[1][2]. This lack of activity is a key differentiator for niraparib, as it suggests that the therapeutic effect is solely attributable to the parent compound.
Metabolites of Other PARP Inhibitors
In contrast to niraparib's M1, the major metabolites of other PARP inhibitors retain some level of biological activity:
-
Olaparib: The main metabolites of olaparib, including M12, M15, and M18, are formed via oxidation by CYP3A4/5 enzymes[3][4]. These metabolites have been shown to be 4- to 30-fold less potent than olaparib in inhibiting PARP-1 and the growth of BRCA1-mutant cells[3][5].
-
Rucaparib: The major metabolite of rucaparib, M324, is produced through oxidation by CYP1A2 and CYP3A[6][7]. While its IC50 values for PARP-1, -2, and -3 are at least 34-fold higher than those of rucaparib, recent research suggests that M324 may possess a distinct polypharmacological profile, including off-target kinase inhibition, and can act synergistically with rucaparib in certain cancer cell lines[6][8].
-
Talazoparib: This PARP inhibitor undergoes minimal hepatic metabolism, and no major active metabolites have been identified[9].
Signaling Pathways and Experimental Workflows
The activity of PARP inhibitors and their metabolites is intrinsically linked to the DNA damage response (DDR) pathway. PARP enzymes are activated by single-strand DNA breaks, leading to the recruitment of DNA repair proteins. Inhibition of this process by PARP inhibitors leads to the accumulation of single-strand breaks, which can collapse replication forks and generate double-strand breaks. In cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death (synthetic lethality).
Caption: PARP signaling in DNA repair and the mechanism of PARP inhibitors.
The experimental workflow to determine the activity of PARP inhibitor metabolites typically involves enzymatic assays and cell-based assays.
Caption: General experimental workflow for assessing PARP inhibitor metabolite activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PARP inhibitor metabolite activity. Below are generalized protocols for key experiments.
In Vitro PARP1/2 Enzymatic Activity Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1 and PARP-2 in a cell-free system.
-
Principle: The assay quantifies the amount of poly(ADP-ribose) (PAR) produced by the PARP enzyme. Histone proteins are coated on a microplate, and the PARP enzyme is added along with biotinylated NAD+ and activated DNA. The incorporated biotinylated PAR is then detected using streptavidin-HRP and a chemiluminescent substrate.
-
Materials:
-
Recombinant human PARP-1 or PARP-2 enzyme
-
Histone-coated microplate
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT)
-
Test compound (metabolite) at various concentrations
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test metabolite.
-
Add the assay buffer, activated DNA, and biotinylated NAD+ to the wells of the histone-coated plate.
-
Add the test metabolite or vehicle control to the appropriate wells.
-
Initiate the reaction by adding the PARP enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of PARP inhibition against the logarithm of the metabolite concentration.
Cell-Based PARP Trapping Assay (Western Blot)
This assay determines the ability of a compound to trap PARP enzymes onto chromatin within intact cells.
-
Principle: Cells are treated with the test compound, and then fractionated to separate chromatin-bound proteins from soluble nuclear proteins. The amount of PARP-1 in the chromatin fraction is then quantified by Western blotting. An increase in chromatin-bound PARP-1 indicates PARP trapping.
-
Materials:
-
Cancer cell line (e.g., HeLa, MDA-MB-436)
-
Cell culture reagents
-
Test compound (metabolite)
-
Subcellular fractionation kit or buffers
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibodies: anti-PARP-1, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with various concentrations of the test metabolite or vehicle control for a specified time (e.g., 4 hours).
-
Harvest the cells and perform subcellular fractionation to isolate the chromatin-bound protein fraction.
-
Measure the protein concentration of the chromatin fractions.
-
Perform SDS-PAGE and Western blotting using antibodies against PARP-1 and Histone H3.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for PARP-1 and Histone H3. Normalize the PARP-1 signal to the Histone H3 signal to account for loading differences. Compare the levels of chromatin-bound PARP-1 in treated versus untreated cells.
Conclusion
The available data consistently demonstrate that niraparib's major metabolite, M1, is inactive, which is a notable distinction from the metabolites of olaparib and rucaparib that retain some level of PARP inhibitory activity. This lack of a biologically active major metabolite may contribute to a more predictable pharmacokinetic and pharmacodynamic profile for niraparib, with the therapeutic effect being directly attributable to the parent compound. Further head-to-head studies with standardized assays would be beneficial to provide a more direct quantitative comparison of the potencies of all PARP inhibitor metabolites.
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is not intended to provide medical advice.
Contact: [Insert Contact Information]
References
- 1. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of in vitro absorption, distribution, metabolism, and excretion and assessment of drug-drug interaction of rucaparib, an orally potent poly(ADP-ribose) polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
A Comparative Guide to Niraparib Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of Niraparib (B1663559), a poly (ADP-ribose) polymerase (PARP) inhibitor, in humans and key preclinical animal models. Understanding species-specific differences in drug metabolism is crucial for the accurate interpretation of preclinical safety and efficacy data and for predicting human pharmacokinetics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways to facilitate a clear understanding of Niraparib's biotransformation.
Interspecies Comparison of Niraparib Metabolism
Niraparib undergoes metabolism primarily through carboxylesterases (CEs) in humans, a pathway that is notably different from other PARP inhibitors that are predominantly metabolized by cytochrome P450 (CYP) enzymes.[1][2] This distinction minimizes the risk of drug-drug interactions for Niraparib when co-administered with CYP inhibitors or inducers.[1]
In humans, the primary metabolic route involves the hydrolysis of the amide bond by CEs to form a major inactive metabolite, M1.[3][4] This M1 metabolite is subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite.[3] Both M1 and M10 are the major circulating metabolites found in human plasma.[3] Minor metabolic pathways for M1 include methylation, monooxygenation, and hydrogenation.[3] Importantly, CYP enzymes such as CYP1A2 play a negligible role in the overall metabolism of Niraparib in humans.[5][6]
Preclinical studies have been conducted in various animal models, including rats, dogs, and monkeys, to characterize the metabolism and disposition of Niraparib. While detailed public data on the full metabolite profiles in these species is limited, preclinical investigations in rats and dogs using liver microsomes and hepatocyte suspensions have identified up to 22 metabolites (designated M1 through M22).[7] This suggests that while the main hydrolytic pathway may be conserved, the extent and nature of secondary metabolism could differ across species.
Pharmacokinetic studies in mouse xenograft models have shown that Niraparib exhibits favorable tumor exposure, being 3.3 times greater than plasma exposure at a steady state.[4] Studies in Rhesus macaque monkeys have demonstrated that Niraparib can cross the blood-brain barrier.[8]
Quantitative Data Summary
The following table summarizes the key aspects of Niraparib metabolism in humans. Quantitative data for preclinical species remains largely proprietary, and therefore, a direct quantitative comparison is not fully possible at this time.
| Parameter | Human | Rat | Dog | Monkey |
| Primary Metabolizing Enzymes | Carboxylesterases (CEs), UDP-glucuronosyltransferases (UGTs)[2][3] | Information not publicly available. Preclinical studies suggest multiple metabolites.[7] | Information not publicly available. Preclinical studies suggest multiple metabolites.[7] | Information not publicly available. |
| Major Metabolites | M1 (inactive, formed by amide hydrolysis), M10 (glucuronide of M1)[3][7] | M1 is likely a metabolite, but a full profile is not publicly available.[7] | M1 is likely a metabolite, but a full profile is not publicly available.[7] | Information not publicly available. |
| Role of CYP Enzymes | Negligible[5][6] | Information not publicly available. | Information not publicly available. | Information not publicly available. |
| Bioavailability | ~73%[9] | Information not publicly available. | Information not publicly available. | Information not publicly available. |
| Plasma Protein Binding | ~83%[3] | Information not publicly available. | Information not publicly available. | Information not publicly available. |
| Elimination Routes | Renal and Fecal[5] | Information not publicly available. | Information not publicly available. | Information not publicly available. |
Metabolic Pathway Visualization
The following diagram illustrates the primary metabolic pathway of Niraparib in humans.
Caption: Primary metabolic pathway of Niraparib in humans.
Experimental Protocols
The characterization of Niraparib's metabolism involves a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism Studies
Objective: To identify metabolic pathways, metabolizing enzymes, and potential metabolites in a controlled environment.
Methodology:
-
Preparation of Subcellular Fractions:
-
Liver microsomes and cytosol are prepared from the livers of humans, rats, dogs, and monkeys through differential centrifugation. This isolates the endoplasmic reticulum (where most CYPs and UGTs are located) and the soluble fraction of the cell, respectively.
-
-
Incubation:
-
Niraparib is incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for oxidative metabolism, UDPGA for glucuronidation).
-
Incubations are typically performed at 37°C for a specified time course.
-
-
Sample Analysis:
-
Following incubation, the reaction is quenched, and the samples are processed to extract the parent drug and its metabolites.
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is used to separate, identify, and quantify Niraparib and its metabolites.[5]
-
-
Enzyme Phenotyping:
-
To identify the specific enzymes responsible for metabolism, recombinant human enzymes (e.g., specific CYPs or UGTs) or selective chemical inhibitors are used in the incubation assays.
-
In Vivo Metabolism and Pharmacokinetic Studies
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of Niraparib in a whole organism.
Methodology:
-
Animal Dosing:
-
Radiolabeled ([¹⁴C]) Niraparib is often used to enable tracking of the drug and all its metabolites.[7]
-
The compound is administered to animals (e.g., rats, dogs, monkeys) via the intended clinical route (oral).
-
-
Sample Collection:
-
Blood, urine, and feces are collected at various time points after dosing.
-
For tissue distribution studies, animals are euthanized at selected times, and various tissues are collected.
-
-
Analysis:
-
Total radioactivity in the collected samples is measured using techniques like liquid scintillation counting to determine the extent of absorption and routes of excretion.
-
Plasma and excreta are analyzed by HPLC-MS/MS to identify and quantify the parent drug and its metabolites.[5] This allows for the determination of pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
In human studies, a mass balance study is conducted to account for the recovery of the administered radioactive dose.[7]
-
The following workflow diagram illustrates a typical experimental approach for studying drug metabolism.
Caption: General experimental workflow for drug metabolism studies.
References
- 1. A Comparative Oncology Study of Iniparib Defines Its Pharmacokinetic Profile and Biological Activity in a Naturally-Occurring Canine Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparative Oncology Study of Iniparib Defines Its Pharmacokinetic Profile and Biological Activity in a Naturally-Occurring Canine Cancer Model | PLOS One [journals.plos.org]
- 7. A Comparative Oncology Study of Iniparib Defines Its Pharmacokinetic Profile and Biological Activity in a Naturally-Occurring Canine Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Niraparib and Olaparib Metabolism: A Guide for Researchers
This guide provides an objective, data-driven comparison of the metabolic profiles of two prominent poly (ADP-ribose) polymerase (PARP) inhibitors, Niraparib (B1663559) and Olaparib (B1684210). Designed for researchers, scientists, and drug development professionals, this document delves into the key pharmacokinetic differences, metabolic pathways, and enzymatic interactions that define the disposition of these drugs in the human body.
Executive Summary
Niraparib and Olaparib, while both potent PARP inhibitors, exhibit fundamentally different metabolic pathways, leading to distinct pharmacokinetic profiles and drug-drug interaction (DDI) potentials. Niraparib's metabolism is primarily driven by carboxylesterases (CEs), largely bypassing the cytochrome P450 (CYP) system.[1][2] In contrast, Olaparib is predominantly metabolized by CYP3A4/5, making it susceptible to interactions with a wide range of co-administered drugs.[1][3][4] These differences have significant implications for clinical use, patient management, and future drug development.
Comparative Pharmacokinetic (ADME) Profile
The absorption, distribution, metabolism, and excretion (ADME) characteristics of Niraparib and Olaparib are summarized below. Niraparib is characterized by a longer half-life, larger volume of distribution, and a lower risk of metabolism-related drug interactions compared to Olaparib.
| Parameter | Niraparib | Olaparib |
| Absorption | ||
| Bioavailability | ~73%[2][5] | Not significantly altered by food, though Tmax may be delayed[3] |
| Tmax (Time to Peak) | ~3 hours[5][6][7] | ~1.5 hours[3][8] |
| Food Effect | No significant effect on exposure[5][9] | High-fat meal delays Tmax but does not significantly alter absorption[3] |
| Distribution | ||
| Plasma Protein Binding | ~83%[5] | ~82%[3] |
| Volume of Distribution (Vd/F) | ~1,074 - 1,220 L[5] | ~158 L[3][10] |
| Metabolism | ||
| Primary Pathway | Carboxylesterase (CE)-mediated hydrolysis[1][2][5] | Cytochrome P450 (CYP) 3A4/5-mediated oxidation[1][3][4] |
| Major Metabolite(s) | M1 (inactive carboxylic acid derivative)[1][5][9] | M12, M15, M18 (oxidized, less potent metabolites)[4] |
| Excretion | ||
| Half-life (t½) | ~36 hours[5][7] | ~6 - 15 hours[3][8] |
| Route of Elimination | Urine (47.5%) and Feces (38.8%)[5][9][11] | Urine (~44%) and Feces (~42%)[3][4] |
| % Unchanged in Excreta | 11% in urine, 19% in feces[5] | 15% in urine, 6% in feces[3][4] |
Metabolic Pathways and Key Enzymes
The metabolic fates of Niraparib and Olaparib are governed by distinct enzymatic systems. This divergence is a critical determinant of their respective clinical pharmacology.
Niraparib Metabolism
Niraparib's primary metabolic route is hydrolysis by carboxylesterases (CEs) to form a major, inactive metabolite known as M1.[5][9] This M1 metabolite can then undergo further phase II metabolism via glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs).[5][9] A minor oxidative pathway exists, primarily metabolized by CYP1A2 and CYP3A4, but it plays a negligible role in Niraparib's overall clearance.[1][2][11] This metabolic profile results in a low potential for clinically significant DDIs involving the CYP450 system.[1][7]
Olaparib Metabolism
In stark contrast, Olaparib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 (and to a lesser extent, CYP3A5).[3][4][12] The metabolism involves various oxidation reactions, including hydroxylation and dehydrogenation, leading to multiple metabolites.[3][13] Unchanged Olaparib accounts for 70% of the circulating radioactivity in plasma, with the remainder composed of its metabolites.[3] These metabolites can undergo subsequent phase II conjugation with glucuronic acid or sulfate.[1] Due to its reliance on CYP3A4, Olaparib has a high potential for DDIs with strong or moderate inhibitors and inducers of this enzyme.[1][12][14]
Experimental Protocols
The characterization of Niraparib and Olaparib metabolism relies on established in vitro and clinical study designs.
In Vitro Metabolism in Human Liver Microsomes (HLM)
This assay is crucial for identifying the primary metabolic enzymes and potential metabolites.
-
Objective: To determine the metabolic stability and identify metabolites of a test compound.
-
Methodology:
-
Incubation Mixture Preparation: A solution containing human liver microsomes (HLM), a NADPH-regenerating system (cofactor for CYP activity), and a phosphate (B84403) buffer is prepared.
-
Incubation: The test compound (e.g., Olaparib at 20 µM) is added to the pre-warmed (37°C) incubation mixture to initiate the metabolic reaction.[15]
-
Reaction Quenching: After a defined time period (e.g., 60 minutes), the reaction is stopped by adding a cold organic solvent like acetonitrile.[15]
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant, containing the parent drug and its metabolites, is collected.
-
Analysis: The supernatant is analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC/HR-MS) to separate, identify, and quantify the parent drug and its metabolites.[13][15]
-
Human Mass Balance Study
This clinical study is the definitive method for understanding the ADME of a drug in humans.
-
Objective: To quantify the absorption, routes of elimination, and extent of metabolism of a drug.
-
Methodology:
-
Dosing: A single oral dose of the radiolabeled drug (e.g., ¹⁴C-Niraparib, 300 mg) is administered to cancer patients.[2][11]
-
Sample Collection: All urine and feces are collected over a prolonged period (e.g., 21 days) to ensure near-complete recovery of the radioactive dose.[5][11] Blood/plasma samples are also collected at regular intervals.
-
Radioactivity Measurement: The total radioactivity in urine, feces, and plasma samples is measured to determine the mass balance and routes of excretion.
-
Metabolite Profiling: Samples are analyzed using LC-MS/MS and radiometric detection to identify and quantify the parent drug and its metabolites.[2] This allows for the calculation of the percentage of the dose that is eliminated as unchanged drug versus metabolites.
-
Conclusion and Clinical Implications
The metabolic profiles of Niraparib and Olaparib are markedly different, a factor that significantly influences their clinical application.
-
Niraparib: Its primary metabolism by carboxylesterases minimizes the risk of CYP450-mediated drug-drug interactions.[1][11] This predictable pharmacokinetic profile simplifies its use in patients who may be receiving multiple concurrent medications.
-
Olaparib: Its dependence on CYP3A4 for clearance necessitates careful review of concomitant medications.[12][14] Co-administration with strong CYP3A inhibitors (which can increase Olaparib exposure and toxicity) or inducers (which can decrease exposure and efficacy) must be managed, often requiring dose adjustments or avoidance.[12][14]
For researchers and drug development professionals, this comparison underscores the importance of early metabolic profiling in oncology drug discovery. Designing molecules that bypass major polymorphic or inducible enzyme systems like CYP3A4 can lead to drugs with more predictable pharmacokinetics and a lower burden of drug-drug interactions, ultimately benefiting patient care.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Phase I Pharmacokinetic Study of Niraparib in Chinese Patients with Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niraparib - Wikipedia [en.wikipedia.org]
- 8. A Phase I, dose‐finding and pharmacokinetic study of olaparib (AZD2281) in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physiologically Based Pharmacokinetic Modeling for Olaparib Dosing Recommendations: Bridging Formulations, Drug Interactions, and Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro metabolism of olaparib in liver microsomes by liquid chromatography electrospray ionization high resolution mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 14. Targeted but Troubling: CYP450 Inhibition by Kinase and PARP Inhibitors and Its Clinical Implications | MDPI [mdpi.com]
- 15. In vitro metabolism of olaparib in liver microsomes by liquid chromatography/electrospray ionization high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Effects of Niraparib and its M1 Metabolite: A Research Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known off-target effects of the poly(ADP-ribose) polymerase (PARP) inhibitor niraparib (B1663559) and its major metabolite, M1. While extensive data exists for the parent drug, public domain information on the specific off-target profile of the M1 metabolite is limited. This document summarizes the available knowledge and proposes a comprehensive experimental framework for a head-to-head comparison, a critical step in understanding the complete pharmacological profile of niraparib.
Introduction
Niraparib is a potent inhibitor of PARP-1 and PARP-2, approved for the treatment of various cancers.[1] Like many small molecule inhibitors, niraparib exhibits a degree of polypharmacology, interacting with unintended targets, primarily kinases.[2] Following administration, niraparib is metabolized in the body, with its primary metabolic pathway being amide hydrolysis to form the M1 metabolite, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxylic acid.[3][4] While often referred to as an "inactive" metabolite, this designation typically refers to its lack of significant PARP inhibitory activity.[5][6] The potential for this major metabolite to possess its own unique off-target profile remains an important area of investigation, as has been demonstrated for other PARP inhibitors like rucaparib, where the metabolite displayed a distinct kinase inhibition profile from the parent drug.[7]
Niraparib: Known Off-Target Profile
Niraparib has been shown to interact with several protein kinases, with some interactions occurring at clinically relevant concentrations.[2] These off-target effects could contribute to both the therapeutic efficacy and the adverse event profile of the drug.
| Target Kinase | IC50 (nM) | Reference |
| DYRK1A | 200-230 (in-cell) | [2] |
| DYRK1B | Potent Inhibition | [2] |
Table 1: Summary of known off-target kinase interactions of Niraparib. IC50 values represent the concentration of the drug required to inhibit the kinase activity by 50%.
In addition to kinase activity, in vitro studies suggest that niraparib can inhibit dopamine, norepinephrine, and serotonin (B10506) transporters, which may contribute to observed cardiovascular effects such as increased heart rate and blood pressure.[1]
Metabolism of Niraparib to M1
The primary metabolic transformation of niraparib is the hydrolysis of its amide group to a carboxylic acid, forming the M1 metabolite. This reaction is primarily catalyzed by carboxylesterases (CEs).[1] The M1 metabolite is a major circulating component following niraparib administration.[1]
Proposed Experimental Workflow for Comparative Off-Target Profiling
To address the knowledge gap regarding the M1 metabolite's off-target effects, a systematic comparison with niraparib is necessary. The following experimental workflow outlines a robust approach for this investigation.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assays
Objective: To identify and quantify the inhibitory activity of niraparib and its M1 metabolite against a broad panel of human kinases.
Protocol:
-
Kinase Panel Screening: A comprehensive kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or similar) should be utilized for the initial screen. This competitive binding assay format will identify potential kinase interactions for both niraparib and the M1 metabolite at a single high concentration (e.g., 1 or 10 µM).
-
IC50 Determination: For kinases showing significant inhibition (e.g., >50% inhibition) in the initial screen, dose-response assays should be performed to determine the half-maximal inhibitory concentration (IC50).
-
Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and the test compounds (niraparib and M1 metabolite).
-
Assay Principle: A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity (e.g., Promega ADP-Glo™ Kinase Assay).[8]
-
Procedure:
-
Prepare serial dilutions of niraparib and the M1 metabolite.
-
In a multi-well plate, combine the kinase, its specific substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the generated signal (e.g., luminescence) using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a suitable pharmacological model.
-
-
Cellular Target Engagement Assays
Objective: To confirm that the identified off-target kinase interactions occur within a cellular context.
Protocol:
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a compound to a specific protein target.
-
Principle: A target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added. The test compound competes with the tracer for binding to the kinase, resulting in a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
Procedure:
-
Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Plate the cells and treat with a range of concentrations of niraparib or the M1 metabolite.
-
Add the fluorescent tracer.
-
Measure the BRET signal using a luminometer.
-
Determine the cellular IC50 values.
-
-
Conclusion
A thorough understanding of the off-target profiles of both a parent drug and its major metabolites is crucial for a complete safety and efficacy assessment. While niraparib is known to interact with several kinases, the off-target landscape of its primary metabolite, M1, remains uncharacterized in the public domain. The proposed experimental workflow provides a clear path for researchers to directly compare the off-target effects of niraparib and M1. The resulting data would be invaluable for interpreting clinical observations, understanding potential drug-drug interactions, and guiding the development of next-generation PARP inhibitors with improved selectivity profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digital.csic.es [digital.csic.es]
- 8. bmglabtech.com [bmglabtech.com]
Unveiling the Drug-Drug Interaction Profile of Niraparib's Major Metabolite, M1
A comprehensive analysis for researchers and drug development professionals reveals a low potential for clinically significant drug-drug interactions mediated by M1, the primary metabolite of the PARP inhibitor Niraparib. This guide synthesizes available data on M1's interaction with key drug-metabolizing enzymes and transporters, offering a comparative perspective against its parent drug and other agents in its class.
Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, is a cornerstone in the treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancers.[1][2] Following administration, Niraparib is primarily metabolized by carboxylesterases (CEs) to form its major, yet inactive, metabolite, M1.[1][3] This metabolite subsequently undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs) to form M10.[1][3] Given that M1 is a major circulating component, understanding its potential to perpetrate or fall victim to drug-drug interactions (DDIs) is crucial for predicting the safety and efficacy of co-administered therapies.
In Vitro Assessment of M1's Interaction with Drug Metabolizing Enzymes
Current in vitro evidence consistently indicates that the M1 metabolite of Niraparib possesses a low risk of causing clinically relevant DDIs. Studies have demonstrated that neither Niraparib nor its M1 metabolite significantly inhibits major cytochrome P450 (CYP) or UGT isoforms.[3][4] This suggests a minimal likelihood of M1 altering the metabolic clearance of co-administered drugs that are substrates of these enzymes.
Table 1: Summary of In Vitro Inhibition Data for Niraparib Metabolite M1
| Enzyme Family | Specific Isoforms Investigated | Observed Inhibition by M1 | Reference |
| Cytochrome P450 (CYP) | CYP1A1/2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5 | No significant inhibition | [4] |
| UDP-glucuronosyltransferases (UGTs) | Not specified | No significant inhibition | [3] |
This lack of inhibitory activity for M1 stands in contrast to some other PARP inhibitors, where interactions with CYP enzymes are a more significant clinical consideration.[3] For instance, olaparib (B1684210) is a known inhibitor and inducer of CYP3A, necessitating caution when co-administered with sensitive CYP3A substrates.[3]
While direct experimental protocols for the in vitro assessment of M1 are not extensively detailed in publicly available literature, a general methodology for such studies is outlined below.
Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay
A standardized in vitro experiment to assess the inhibitory potential of a compound like M1 on major CYP enzymes would typically involve the following steps:
-
Incubation: The test compound (this compound) is incubated at various concentrations with human liver microsomes, which contain a mixture of CYP enzymes.
-
Substrate Addition: A specific probe substrate for each CYP isoform being investigated is added to the incubation mixture. The concentration of the substrate is typically near its Michaelis-Menten constant (Km) to ensure sensitivity to inhibition.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-regenerating system.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a solvent like acetonitrile.
-
Metabolite Quantification: The amount of metabolite formed from the probe substrate is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the test compound's concentration.
Diagram 1: Generalized Workflow for an In Vitro CYP Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory potential of a compound on CYP enzymes.
M1 as a Victim of Drug-Drug Interactions
While M1 demonstrates a low potential to act as a perpetrator of DDIs, its own metabolic pathway indicates it can be a "victim." The formation of M1 from Niraparib is catalyzed by carboxylesterases, and M1 is further metabolized by UGTs.[1][3] Therefore, potent inhibitors or inducers of these enzyme families could theoretically alter the plasma concentrations of M1. However, the clinical significance of such an interaction is likely low, given that M1 is an inactive metabolite.[1][3] The primary metabolic pathway of Niraparib through carboxylesterases, with a minor role for CYP enzymes, suggests a lower risk of DDIs compared to drugs primarily metabolized by the CYP450 system.[3][5]
Diagram 2: Metabolic Pathway of Niraparib and the Role of M1
Caption: Simplified metabolic pathway of Niraparib to its primary inactive metabolite M1 and subsequent metabolite M10.
Comparative Perspective and Conclusion
In the landscape of PARP inhibitors, the drug-drug interaction profile is a key differentiating factor. The evidence strongly suggests that Niraparib's major metabolite, M1, has a low propensity to inhibit major drug-metabolizing enzymes. This characteristic contributes to a more predictable pharmacokinetic profile for co-administered medications and simplifies patient management, particularly in a population often receiving multiple concurrent therapies.
Researchers and clinicians can be reasonably confident that the presence of the M1 metabolite will not significantly alter the disposition of other drugs. The primary focus for potential DDIs with Niraparib itself should remain on its own metabolic pathways, which are less susceptible to common inhibitors and inducers of the CYP450 system. This positions Niraparib and its M1 metabolite favorably from a drug interaction standpoint when compared to other agents in its class that exhibit more complex DDI profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Niraparib Population Pharmacokinetics and Exposure-Response Relationships in Patients With Newly Diagnosed Advanced Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Buy this compound | 1476777-06-6 [smolecule.com]
- 5. researchgate.net [researchgate.net]
Assessing the Contribution of M1 to Niraparib's Overall Safety Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib (B1663559) and its major metabolite, M1. By examining their distinct pharmacological and safety profiles, we aim to elucidate the contribution of M1 to the overall safety considerations of Niraparib therapy. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to offer a clear and objective assessment for drug development professionals.
Executive Summary
Data Presentation: Quantitative Comparison of Niraparib and M1
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of Niraparib and its inactive metabolite, M1.
Table 1: Comparative Pharmacokinetic Profile of Niraparib and M1
| Parameter | Niraparib | M1 Metabolite | Reference(s) |
| Terminal Half-life (t½) | ~36-87.4 hours | ~78.4 hours | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | Slower formation | [2] |
| Metabolism | Primarily via carboxylesterases to M1 | Further undergoes glucuronidation | [3] |
| Excretion | Urine (47.5%) and Feces (38.8%) | Predominantly in Urine (20% of administered Niraparib dose) | [1] |
| Plasma Protein Binding | ~83% | Data not available | |
| Effect of Hepatic Impairment (Moderate) | Increased exposure (AUC increased by 45-56%) | Data not available | [3] |
Table 2: Comparative Pharmacodynamic and Safety Profile
| Parameter | Niraparib | M1 Metabolite | Reference(s) |
| PARP1 IC50 | 2-35 nM | Inactive | [4] |
| PARP2 IC50 | 2-15.3 nM | Inactive | [4] |
| Primary Adverse Effects | Thrombocytopenia, Anemia, Neutropenia, Nausea, Hypertension | Not associated with significant adverse effects | [5][6][7] |
| Off-Target Kinase Inhibition | DYRK1s, CDK16, PIM3 | Not reported to have significant off-target activity | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to assess the metabolism and safety of Niraparib and M1.
Human Mass Balance Study to Characterize Metabolism and Excretion
A human absorption, metabolism, and excretion (AME) study was conducted to determine the fate of Niraparib in the body.
-
Study Design: An open-label, single-dose study in patients with advanced solid tumors.
-
Methodology:
-
Patients received a single oral dose of radiolabeled ¹⁴C-Niraparib.
-
Blood, urine, and fecal samples were collected at various time points.
-
Total radioactivity in samples was measured using liquid scintillation counting.
-
Metabolite profiling was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify Niraparib and its metabolites.[9]
-
-
Key Findings: This type of study identified M1 as the major metabolite and characterized the primary routes of excretion for Niraparib and its metabolites.[9]
In Vitro Hematotoxicity Assay
Hematological toxicities are a significant concern with PARP inhibitors. In vitro assays are used to assess the potential for drug-induced damage to hematopoietic stem and progenitor cells.
-
Objective: To determine the cytotoxic effects of a compound on different hematopoietic cell lineages.
-
Methodology:
-
Hematopoietic stem and progenitor cells are isolated from bone marrow or cord blood.
-
Cells are cultured in a semi-solid medium (e.g., methylcellulose) or liquid culture that supports the growth and differentiation of specific colony-forming units (CFUs) for different lineages (e.g., erythroid, myeloid).
-
Cells are exposed to a range of concentrations of the test compound (e.g., Niraparib, M1).
-
After an incubation period, the number of viable colonies for each lineage is counted and compared to untreated controls to determine the IC50 (the concentration that inhibits 50% of colony growth).[4][10]
-
-
Application: This assay can be used to compare the direct cytotoxic effects of Niraparib and M1 on hematopoietic cells.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to Niraparib's pharmacology.
Caption: Niraparib's Mechanism of Action: PARP Inhibition and Synthetic Lethality.
Caption: Simplified Metabolic Pathway of Niraparib to its Inactive M1 Metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and safety of niraparib in patients with moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Hematotoxicity Testing - Creative Animodel [creative-animodel.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. stemcell.com [stemcell.com]
- 10. go.drugbank.com [go.drugbank.com]
Comparative Analysis of Niraparib and its M1 Metabolite Interaction with Key Drug Transporters
For Immediate Release
This guide provides a detailed comparison of the interactions between the poly (ADP-ribose) polymerase (PARP) inhibitor Niraparib and its primary metabolite, M1, with key drug transporters. This information is crucial for researchers, scientists, and drug development professionals in understanding the pharmacokinetic profiles and potential drug-drug interactions of this anticancer agent.
Introduction
Niraparib is an orally administered PARP inhibitor used in the treatment of various cancers. Following administration, Niraparib is metabolized to its major metabolite, M1 (an amide-hydrolyzed niraparib)[1]. Both Niraparib and M1 are subject to transport by various influx and efflux transporters, which can significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these interactions is paramount for predicting clinical efficacy and safety.
Summary of Transporter Interactions
An overview of the interactions of Niraparib and its M1 metabolite with key drug transporters is presented below. Niraparib is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[2][3]. In contrast, its M1 metabolite is a substrate for the Multidrug and Toxin Extrusion proteins MATE1 and MATE2-K[2]. Notably, in vitro studies have indicated that Niraparib is not a substrate for the hepatic uptake transporters OATP1B1 and OATP1B3, nor the renal uptake transporters OAT1, OAT3, and OCT2[3].
Quantitative Analysis of Transporter Interactions
The following tables summarize the available quantitative data for the interaction of Niraparib and its M1 metabolite with various transporters. This data is essential for building pharmacokinetic models and predicting potential drug-drug interactions.
Table 1: Substrate Kinetics of Niraparib and M1 for Efflux and Influx Transporters
| Compound | Transporter | Substrate (Yes/No) | K_m (µM) | V_max (pmol/mg protein/min) |
| Niraparib | P-gp (ABCB1) | Yes[2][3] | Data not available | Data not available |
| BCRP (ABCG2) | Yes[2][3] | Data not available | Data not available | |
| OATP1B1 (SLCO1B1) | No[3] | Not Applicable | Not Applicable | |
| OATP1B3 (SLCO1B3) | No[3] | Not Applicable | Not Applicable | |
| OCT1 (SLC22A1) | Data not available | Data not available | Data not available | |
| MATE1 (SLC47A1) | Data not available | Data not available | Data not available | |
| MATE2-K (SLC47A2) | Data not available | Data not available | Data not available | |
| M1 Metabolite | P-gp (ABCB1) | Data not available | Data not available | Data not available |
| BCRP (ABCG2) | Data not available | Data not available | Data not available | |
| OATP1B1 (SLCO1B1) | Data not available | Data not available | Data not available | |
| OATP1B3 (SLCO1B3) | Data not available | Data not available | Data not available | |
| OCT1 (SLC22A1) | Data not available | Data not available | Data not available | |
| MATE1 (SLC47A1) | Yes[2] | Data not available | Data not available | |
| MATE2-K (SLC47A2) | Yes[2] | Data not available | Data not available |
Table 2: Inhibitory Potential of Niraparib and M1 on Key Drug Transporters
| Compound | Transporter | Inhibitor (Yes/No) | IC_50 (µM) |
| Niraparib | P-gp (ABCB1) | Data not available | Data not available |
| BCRP (ABCG2) | Data not available | Data not available | |
| OATP1B1 (SLCO1B1) | Data not available | Data not available | |
| OATP1B3 (SLCO1B3) | Data not available | Data not available | |
| OCT1 (SLC22A1) | Weak Inhibitor | Data not available | |
| MATE1 (SLC47A1) | Data not available | Data not available | |
| MATE2-K (SLC47A2) | Data not available | Data not available | |
| M1 Metabolite | P-gp (ABCB1) | Data not available | Data not available |
| BCRP (ABCG2) | Data not available | Data not available | |
| OATP1B1 (SLCO1B1) | Data not available | Data not available | |
| OATP1B3 (SLCO1B3) | Data not available | Data not available | |
| OCT1 (SLC22A1) | Data not available | Data not available | |
| MATE1 (SLC47A1) | Data not available | Data not available | |
| MATE2-K (SLC47A2) | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key in vitro transporter assays are provided below. These protocols are based on established scientific practices and regulatory guidance.
Bidirectional Transport Assay (for P-gp and BCRP Substrate Assessment)
This assay is used to determine if a compound is a substrate of efflux transporters like P-gp and BCRP, which are highly expressed in polarized cell monolayers such as Caco-2 or MDCK cells.
Workflow:
Bidirectional transport assay workflow.
Methodology:
-
Cell Culture: Caco-2 or MDCK cells are cultured to confluence on semi-permeable Transwell™ inserts, forming a polarized monolayer that mimics the intestinal barrier.
-
Transport Experiment: The test compound (Niraparib or M1) is added to either the apical (A) or basolateral (B) chamber of the Transwell™ system.
-
Sampling: Aliquots are collected from the receiver chamber at designated time points (e.g., 30, 60, 90, and 120 minutes).
-
Quantification: The concentration of the test compound in the collected samples is determined using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (ER) is then calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER significantly greater than 2 suggests active efflux.
Cellular Uptake Assay (for OATP1B1, OATP1B3, and OCT1 Substrate/Inhibition Assessment)
This assay utilizes cells overexpressing a specific uptake transporter (e.g., HEK293-OATP1B1) to assess substrate and inhibition potential.
Workflow:
Cellular uptake assay workflow.
Methodology:
-
Cell Seeding: HEK293 cells stably transfected with the transporter of interest (e.g., OATP1B1) and mock-transfected control cells are seeded into multi-well plates.
-
Uptake Experiment:
-
Substrate Assessment: The test compound is added to the cells and incubated for a predetermined time.
-
Inhibition Assessment: A known probe substrate for the transporter is added to the cells in the presence and absence of the test compound (inhibitor).
-
-
Termination of Uptake: The uptake process is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular concentration of the test compound or probe substrate is quantified by LC-MS/MS.
-
Data Analysis:
-
Substrate Assessment: The rate of uptake in transporter-expressing cells is compared to that in mock cells. A significantly higher uptake in the expressing cells indicates that the compound is a substrate.
-
Inhibition Assessment: The IC50 value is determined by measuring the concentration of the test compound that causes a 50% reduction in the uptake of the probe substrate.
-
Vesicular Transport Assay (for MATE1 and MATE2-K Substrate Assessment)
This assay uses inside-out membrane vesicles prepared from cells overexpressing the transporter of interest to directly measure transport activity.
Workflow:
Vesicular transport assay workflow.
Methodology:
-
Vesicle Preparation: Inside-out membrane vesicles are prepared from insect or mammalian cells overexpressing the MATE1 or MATE2-K transporter.
-
Transport Assay: The vesicles are incubated with a radiolabeled substrate in the presence and absence of ATP. For inhibition studies, the test compound is also included in the incubation mixture.
-
Filtration: The reaction is stopped by rapid filtration through a filter membrane, which traps the vesicles while allowing the free substrate to pass through.
-
Quantification: The amount of radiolabeled substrate accumulated inside the vesicles is quantified using a scintillation counter.
-
Data Analysis: ATP-dependent transport is calculated by subtracting the uptake in the absence of ATP from that in the presence of ATP. This net uptake is then used to determine kinetic parameters (Km and Vmax) or inhibitory constants (IC50).
Conclusion
The interaction of Niraparib and its M1 metabolite with drug transporters is a critical determinant of their clinical pharmacology. Niraparib's disposition is influenced by the efflux transporters P-gp and BCRP, while its M1 metabolite is a substrate for MATE1 and MATE2-K. The provided experimental frameworks offer robust methods for further characterizing these interactions and evaluating new chemical entities for potential transporter-mediated drug-drug interactions. Further studies are warranted to generate comprehensive quantitative data for both Niraparib and M1 to refine pharmacokinetic models and enhance clinical safety and efficacy.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Niraparib Metabolite M1
For researchers, scientists, and drug development professionals engaged in studies involving the PARP inhibitor Niraparib and its metabolites, ensuring the safe and compliant disposal of resulting waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the proper disposal of Niraparib's primary metabolite, M1, aligning with established protocols for hazardous pharmaceutical waste.
Niraparib is classified as a hazardous substance with acute oral toxicity and potential for skin and eye irritation[1][2]. Although M1 is the inactive carboxylic acid derivative of Niraparib, it is prudent to handle and dispose of it with the same level of caution as the parent compound, particularly in a concentrated laboratory setting[3][4]. Adherence to these procedures is essential to minimize exposure risks and prevent environmental contamination.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact[5]. |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust[5][6]. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust formation is unavoidable. | Prevents inhalation of airborne particles[1][6]. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of Niraparib metabolite M1 waste.
-
Segregation of Waste :
-
Immediately segregate all materials contaminated with this compound from the general laboratory waste stream.
-
This includes, but is not limited to:
-
Unused or expired M1 compound.
-
Contaminated labware (e.g., pipette tips, vials, and plates).
-
Contaminated PPE (gloves, disposable lab coats).
-
Cleaning materials used for spills.
-
-
-
Containment :
-
Place all segregated Niraparib M1 waste into a designated, leak-proof, and clearly labeled hazardous waste container[1].
-
According to general guidelines for hazardous pharmaceutical waste, these containers should be black and explicitly labeled as "Hazardous Pharmaceutical Waste"[7][8].
-
Ensure the container is kept closed when not in use.
-
-
Spill Management :
-
Final Disposal :
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of materials potentially contaminated with this compound.
Summary of Regulatory Compliance
The disposal of hazardous pharmaceutical waste is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides guidelines for the management of hazardous waste[7]. It is the responsibility of the generating facility to ensure full compliance with all applicable regulations.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Niraparib - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. kmpharma.in [kmpharma.in]
- 7. danielshealth.com [danielshealth.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Niraparib Metabolite M1
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Niraparib metabolite M1 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. While specific safety data for this compound is not extensively available, the following guidance is based on the established protocols for handling cytotoxic compounds, such as the parent drug Niraparib.
Niraparib is a poly(ADP-Ribose) polymerase (PARP) inhibitor used in cancer treatment.[1][2] Its metabolite, M1, is considered a major inactive metabolite.[3] However, as a metabolite of a cytotoxic drug, it should be handled with the same level of caution as the parent compound until proven otherwise.[4]
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure to cytotoxic compounds. The following table outlines the recommended PPE for handling this compound, based on general guidelines for cytotoxic agents.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed regularly and immediately if contaminated. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. Gowns should be demonstrated to be resistant to permeability by hazardous drugs.[5] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles. | Prevents accidental splashes to the eyes. |
| Face Protection | A face shield should be worn in conjunction with goggles or safety glasses when there is a risk of splashing. | Offers a broader area of facial protection. |
| Respiratory Protection | An N95 or higher-level respirator should be used when handling powders or when there is a risk of aerosol generation. | Minimizes the inhalation of hazardous particles. |
Operational Workflow for Handling this compound
Adherence to a strict operational workflow is critical for minimizing contamination and ensuring researcher safety. All handling of this compound should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic drug safety cabinet to protect the operator, the product, and the environment.[6]
Disposal Plan for this compound Waste
Proper disposal of cytotoxic waste is essential to prevent environmental contamination and accidental exposure. All materials that come into contact with this compound are considered cytotoxic waste and must be segregated and disposed of according to institutional and regulatory guidelines.
Key Principles of Cytotoxic Waste Disposal:
-
Segregation: All cytotoxic waste must be separated from regular laboratory trash.[7]
-
Labeling: Waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[7]
-
Containment: Use designated, leak-proof, and puncture-resistant containers. For solid waste, yellow chemotherapy waste bags are often used.[7] Liquid waste should be collected in sealed containers.
-
Final Disposal: Follow your institution's specific procedures for the final disposal of cytotoxic waste, which typically involves incineration by a licensed waste management contractor.
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and appropriate action is necessary to mitigate risks.
-
Spill Management:
-
Alert others in the area.
-
If safe to do so, contain the spill using a chemotherapy spill kit.
-
Wear appropriate PPE, including a respirator.
-
Absorb the spill with absorbent pads.
-
Clean the area with a deactivating agent (e.g., sodium hypochlorite (B82951) solution), followed by a rinse with water.
-
Dispose of all cleanup materials as cytotoxic waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention after any exposure and report the incident to your institution's environmental health and safety office.
-
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, contributing to the advancement of science while prioritizing personal and environmental well-being.
References
- 1. This compound | CAS#:1476777-06-6 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pogo.ca [pogo.ca]
- 6. Cytotoxic Cabinets and Chemotherapy Drug Handling FAQs - AES Environmental [aesenvironmental.com.au]
- 7. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
